molecular formula C10H11FN2 B579664 5-Fluoro-2-isopropyl-1H-benzimidazole CAS No. 16405-80-4

5-Fluoro-2-isopropyl-1H-benzimidazole

Cat. No.: B579664
CAS No.: 16405-80-4
M. Wt: 178.21
InChI Key: WBCAKMPRHHMJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-isopropyl-1H-benzimidazole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The core benzimidazole scaffold is a bioisostere of naturally occurring purines, which allows its derivatives to interact readily with biopolymers in biological systems, facilitating a range of weak interactions such as hydrogen bonding, π-π stacking, and hydrophobic contacts with enzyme active sites . This makes it a privileged structure for developing novel therapeutic agents. This compound serves as a key synthetic intermediate for researchers exploring new active substances. Benzimidazole derivatives bearing substituents like fluorine and isopropyl groups have demonstrated potent antimicrobial activity against a panel of pathogenic microorganisms, including resistant strains of Escherichia coli and Salmonella typhimurium . Furthermore, the structural motif is widely investigated in oncology research . The benzimidazole pharmacophore is found in various classes of anticancer agents that function through mechanisms such as topoisomerase inhibition, DNA intercalation, and kinase inhibition . The specific presence of an isopropyl group at the 2-position of the benzimidazole ring has been shown in structural-activity relationship (SAR) studies to be favorable for enhancing biological activity and selectivity in targeted therapies . Handling and Usage: This product is intended for research and laboratory use only. It is not classified as a medicinal product or for any form of human or veterinary application. Researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols while handling this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-2-propan-2-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2/c1-6(2)10-12-8-4-3-7(11)5-9(8)13-10/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCAKMPRHHMJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Fluoro-2-isopropyl-1H-benzimidazole chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 5-Fluoro-2-isopropyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, predicted physicochemical properties, a proposed synthetic pathway, and potential biological activities of this compound. Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial and antiproliferative effects.[1][2][3][4] The introduction of a fluorine atom and an isopropyl group to the benzimidazole scaffold is anticipated to modulate its biological and physical properties. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this novel compound.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a benzimidazole core substituted with a fluorine atom at the 5-position and an isopropyl group at the 2-position.

IdentifierValue
IUPAC Name 5-Fluoro-2-(propan-2-yl)-1H-benzimidazole
Molecular Formula C10H11FN2
Molecular Weight 178.21 g/mol
CAS Number Not available
SMILES CC(C)c1nc2cc(F)ccc2[nH]1
InChI Key Not available

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on its chemical structure and can serve as a guide for experimental design.

PropertyPredicted Value
Melting Point Expected to be a solid at room temperature, typical for benzimidazole derivatives.[5]
Boiling Point Not available
Solubility Predicted to be soluble in organic solvents like ethanol, methanol, and DMSO.[6] Sparingly soluble in water.
pKa The benzimidazole ring contains both an acidic N-H proton and a basic imine nitrogen. The pKa of the conjugate acid is estimated to be around 5-6.[5]
LogP The presence of the isopropyl group increases lipophilicity. The predicted LogP is likely to be in the range of 2-3.

Proposed Synthesis

A plausible synthetic route for this compound involves the condensation of 4-fluoro-o-phenylenediamine with isobutyric acid. This is a common and effective method for the preparation of 2-substituted benzimidazoles.[5]

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-fluoro-o-phenylenediamine

  • Isobutyric acid

  • 4M Hydrochloric acid

  • Sodium hydroxide (for neutralization)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of 4-fluoro-o-phenylenediamine (1.0 eq) and isobutyric acid (1.2 eq) in 4M hydrochloric acid is heated at reflux for 4 hours.

  • The reaction mixture is cooled to room temperature.

  • The solution is carefully neutralized with an aqueous solution of sodium hydroxide until a precipitate is formed.

  • The crude product is collected by filtration, washed with cold water, and dried.

  • Purification of the crude product is achieved by recrystallization from ethanol to yield this compound as a solid.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis_Workflow Reactants 4-fluoro-o-phenylenediamine + Isobutyric Acid Reaction Condensation Reaction (4M HCl, Reflux) Reactants->Reaction Neutralization Neutralization (NaOH) Reaction->Neutralization Purification Filtration & Recrystallization Neutralization->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

Benzimidazole derivatives are known to exhibit a wide range of biological activities. The incorporation of fluorine can often enhance metabolic stability and binding affinity to biological targets.

Antimicrobial Activity

Many benzimidazole-containing compounds have demonstrated significant activity against various bacterial and fungal strains.[2] this compound could potentially act as an antimicrobial agent by inhibiting microbial growth.

Potential Signaling Pathway Involvement:

  • Inhibition of microbial enzymes: Benzimidazoles can interfere with essential enzymatic pathways in microorganisms.

  • Disruption of cell wall synthesis: Some heterocyclic compounds are known to inhibit key steps in the formation of the microbial cell wall.

Antiproliferative Activity

Fluorinated benzimidazoles have been investigated as potential anticancer agents.[3][4] They can exert their effects through various mechanisms, including the inhibition of kinases and interaction with microtubules.

Potential Signaling Pathway Involvement:

  • Kinase Inhibition: The compound could potentially inhibit protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR or BRAF.[7]

  • Tubulin Polymerization Inhibition: Benzimidazoles are known to bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Potential_Biological_Activity cluster_antimicrobial Antimicrobial Activity cluster_antiproliferative Antiproliferative Activity Enzyme Inhibition Enzyme Inhibition Cell Wall Synthesis Disruption Cell Wall Synthesis Disruption Kinase Inhibition (e.g., EGFR, BRAF) Kinase Inhibition (e.g., EGFR, BRAF) Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition This compound This compound This compound->Enzyme Inhibition This compound->Cell Wall Synthesis Disruption This compound->Kinase Inhibition (e.g., EGFR, BRAF) This compound->Tubulin Polymerization Inhibition

Caption: Potential biological activities and associated molecular targets.

Conclusion

This compound represents a novel chemical entity with the potential for interesting biological activities. This technical guide provides a theoretical framework for its synthesis and potential applications based on the well-established chemistry and pharmacology of the benzimidazole scaffold. Further experimental investigation is required to validate the predicted properties and explore the full therapeutic potential of this compound.

References

In-depth Technical Guide: 5-Fluoro-2-isopropyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for "5-Fluoro-2-isopropyl-1H-benzimidazole" in chemical databases and scientific literature did not yield a specific CAS number or detailed experimental data for this exact compound. This suggests that it is not a widely studied or commercially available substance.

Therefore, this guide will provide a comprehensive overview of the general synthesis, and known biological activities of closely related fluoro-substituted and 2-alkyl-substituted benzimidazole derivatives, which can serve as a valuable resource for researchers and drug development professionals interested in this class of compounds.

General Synthesis of 2-Alkyl-5-fluoro-1H-benzimidazoles

The synthesis of 2-alkyl-5-fluoro-1H-benzimidazoles, including the target compound this compound, can be conceptually approached through the well-established Phillips-Ladenburg reaction. This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

A plausible synthetic route for this compound would involve the reaction of 4-fluoro-1,2-phenylenediamine with isobutyric acid or one of its activated forms (e.g., acyl chloride, ester). The reaction is typically acid-catalyzed and often requires heating.

Below is a generalized experimental protocol based on synthetic methods for similar benzimidazole derivatives.

Experimental Protocol: General Synthesis

Materials:

  • 4-fluoro-1,2-phenylenediamine

  • Isobutyric acid

  • Polyphosphoric acid (PPA) or a similar condensing agent (e.g., 4M HCl)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-fluoro-1,2-phenylenediamine (1 equivalent) and isobutyric acid (1.1 equivalents).

  • Condensation: Add polyphosphoric acid (PPA) as a catalyst and solvent. The amount of PPA should be sufficient to ensure proper mixing and reaction medium.

  • Heating: Heat the reaction mixture, typically at a temperature ranging from 100 to 150 °C, for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Characterization: The structure of the synthesized compound would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 4-fluoro-1,2-phenylenediamine + Isobutyric Acid Reaction Condensation (e.g., in PPA at 100-150°C) Reactants->Reaction Workup Quenching (Ice Water) Reaction->Workup Neutralization Neutralization (sat. NaHCO3) Workup->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product This compound Purification->Product

General synthesis workflow for this compound.

Potential Biological Activities of Fluoro-substituted Benzimidazoles

While specific data for this compound is unavailable, the broader class of fluoro-substituted benzimidazoles has been extensively studied and shown to exhibit a wide range of biological activities. The introduction of a fluorine atom can significantly enhance the metabolic stability and binding affinity of a molecule to its biological target.

The following table summarizes some of the key biological activities reported for various fluoro-substituted benzimidazole derivatives.

Biological ActivityExamples of Active CompoundsPotential Mechanism of Action (General)
Antiproliferative Various 2-(fluorophenyl)-1H-benzimidazole derivatives.[1][2]Inhibition of tubulin polymerization, topoisomerase inhibition, or targeting other cancer-related signaling pathways.[1][2]
Antimicrobial Fluoro-benzimidazole derivatives have shown activity against various bacterial and fungal strains.Disruption of microbial cellular processes, inhibition of essential enzymes.
Antiviral Certain benzimidazole derivatives have been investigated for activity against viruses like HCV.Inhibition of viral enzymes such as RNA-dependent RNA polymerase.
Anthelmintic Benzimidazoles are a well-known class of anthelmintic drugs.Binding to β-tubulin, leading to disruption of microtubule-dependent processes in the parasite.

Signaling Pathways and Mechanisms of Action

Due to the lack of specific studies on this compound, no defined signaling pathways or mechanisms of action can be described for this compound. However, based on the activities of related compounds, one could hypothesize potential targets. For instance, if this compound were to exhibit antiproliferative activity, a logical starting point for investigation would be its effect on tubulin polymerization, a common mechanism for benzimidazole-based anticancer agents.

Hypothetical Experimental Workflow for Mechanism of Action Study

MOA_Workflow cluster_in_vitro In Vitro Screening cluster_target_id Target Identification cluster_pathway_analysis Pathway Analysis Compound This compound CellLines Panel of Cancer Cell Lines Compound->CellLines MTT MTT Assay (Cytotoxicity) CellLines->MTT Tubulin Tubulin Polymerization Assay MTT->Tubulin If cytotoxic Topoisomerase Topoisomerase Inhibition Assay MTT->Topoisomerase If cytotoxic Kinase Kinase Panel Screening MTT->Kinase If cytotoxic WesternBlot Western Blot (Apoptosis, Cell Cycle Markers) Tubulin->WesternBlot Topoisomerase->WesternBlot Kinase->WesternBlot FlowCytometry Flow Cytometry (Cell Cycle Analysis) WesternBlot->FlowCytometry

Hypothetical workflow for investigating the mechanism of action.

Conclusion

While a detailed technical guide for this compound cannot be provided due to the absence of specific data, this document offers a comprehensive overview of the general synthetic strategies and potential biological activities based on closely related fluoro-substituted benzimidazole analogs. The provided synthetic protocol and hypothetical experimental workflow can serve as a foundational resource for researchers aiming to synthesize and investigate the properties of this and similar compounds. Further experimental validation is necessary to determine the specific characteristics and biological profile of this compound.

References

Technical Guide: 5-Fluoro-2-isopropyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The incorporation of a fluorine atom and an isopropyl group into the benzimidazole scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can enhance its biological efficacy. This technical guide provides a comprehensive overview of the core physicochemical properties, a putative synthesis protocol, and potential biological activities of 5-Fluoro-2-isopropyl-1H-benzimidazole, based on the current scientific literature for structurally related compounds.

Physicochemical Properties

Table 1: Calculated Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₁FN₂
Molecular Weight 178.21 g/mol
IUPAC Name 5-Fluoro-2-(propan-2-yl)-1H-benzimidazole
Canonical SMILES CC(C)C1=NC2=CC3=C(C=C2N1)F
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for this compound is not documented in readily available literature. However, a plausible synthetic route can be extrapolated from established methods for the synthesis of other 2-alkyl-benzimidazole derivatives.[1][2] The most common approach is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

Proposed Synthesis Protocol

A likely synthetic pathway for this compound involves the reaction of 4-fluoro-1,2-phenylenediamine with isobutyric acid, or a more reactive derivative such as isobutyryl chloride or ethyl isobutyrimidate, often in the presence of a dehydrating agent or under acidic conditions.

Reaction Scheme:

4-fluoro-1,2-phenylenediamine + Isobutyric acid --(Heat, Acid catalyst)--> this compound + 2H₂O

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the proposed synthesis and purification.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Reactants: 4-fluoro-1,2-phenylenediamine Isobutyric acid B Reaction Vessel: Add reactants and acid catalyst (e.g., PPA or HCl) A->B C Reflux: Heat the mixture at an elevated temperature B->C D Neutralization: Cool and neutralize with a base (e.g., NH4OH) C->D E Extraction: Extract with an organic solvent (e.g., Ethyl Acetate) D->E F Drying: Dry the organic layer (e.g., over Na2SO4) E->F G Evaporation: Remove solvent under reduced pressure F->G H Purification: Column chromatography or recrystallization G->H I Characterization: NMR, Mass Spectrometry, IR H->I G cluster_cell Cancer Cell A This compound C Microtubule Polymerization (Inhibited) A->C B Tubulin Subunits B->C D Microtubule Instability C->D E Mitotic Spindle Disruption D->E F Cell Cycle Arrest (G2/M Phase) E->F G Apoptosis F->G H Cell Death G->H

References

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-isopropyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthesis pathway for 5-Fluoro-2-isopropyl-1H-benzimidazole, a fluorinated benzimidazole derivative of interest in medicinal chemistry and drug development. The synthesis is presented in a two-stage process, commencing with the preparation of the key intermediate, 4-Fluoro-1,2-phenylenediamine, followed by its cyclocondensation to form the target molecule. This guide provides detailed experimental protocols, quantitative data, and logical diagrams to facilitate its application in a research and development setting.

I. Overview of the Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-stage process. The first stage involves the synthesis of the crucial precursor, 4-Fluoro-1,2-phenylenediamine, starting from 4-fluoroaniline. The second stage is the formation of the benzimidazole ring via a Phillips condensation reaction between 4-Fluoro-1,2-phenylenediamine and isobutyric acid.

Synthesis_Pathway 4-Fluoroaniline 4-Fluoroaniline N-(4-fluoro-2-nitrophenyl)acetamide N-(4-fluoro-2-nitrophenyl)acetamide 4-Fluoroaniline->N-(4-fluoro-2-nitrophenyl)acetamide Nitration/Acetylation (Acetic Anhydride, Nitric Acid, Sulfuric Acid) 4-Fluoro-2-nitroaniline 4-Fluoro-2-nitroaniline N-(4-fluoro-2-nitrophenyl)acetamide->4-Fluoro-2-nitroaniline Hydrolysis (HCl) 4-Fluoro-1,2-phenylenediamine 4-Fluoro-1,2-phenylenediamine 4-Fluoro-2-nitroaniline->4-Fluoro-1,2-phenylenediamine Reduction (H2, Raney Ni) This compound This compound 4-Fluoro-1,2-phenylenediamine->this compound Phillips Condensation (Isobutyric Acid, 4N HCl)

Caption: Overall synthesis pathway for this compound.

II. Data Presentation

The following tables summarize the quantitative data for the key compounds in the synthesis pathway.

Table 1: Physicochemical and Yield Data for Intermediates and Final Product

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Yield (%)
N-(4-fluoro-2-nitrophenyl)acetamideC₈H₇FN₂O₃198.15Yellow solid75-7683.9
4-Fluoro-2-nitroanilineC₆H₅FN₂O₂156.12Orange solid95-9789.6
4-Fluoro-1,2-phenylenediamineC₆H₇FN₂126.13Gray-white solid97-9891.3
This compoundC₁₀H₁₁FN₂178.21SolidNot availableNot available

III. Experimental Protocols

Stage 1: Synthesis of 4-Fluoro-1,2-phenylenediamine

This stage involves a three-step process starting from 4-fluoroaniline.

Stage1_Workflow cluster_0 Step 1: Acetylation and Nitration cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Reduction Start1 4-Fluoroaniline in Acetic Acid React1 Add Acetic Anhydride Cool to 0°C Start1->React1 React2 Add Nitric Acid/Sulfuric Acid mixture (0-5°C) React1->React2 Workup1 Pour into ice water, filter, and dry React2->Workup1 Product1 N-(4-fluoro-2-nitrophenyl)acetamide Workup1->Product1 Start2 N-(4-fluoro-2-nitrophenyl)acetamide React3 Reflux in 9M HCl Start2->React3 Workup2 Pour into ice water, filter, wash to neutral, and dry React3->Workup2 Product2 4-Fluoro-2-nitroaniline Workup2->Product2 Start3 4-Fluoro-2-nitroaniline in Ethanol React4 Add Raney Nickel, Hydrogenate (1.0 MPa, 8h) Start3->React4 Workup3 Filter, and distill under reduced pressure React4->Workup3 Product3 4-Fluoro-1,2-phenylenediamine Workup3->Product3

Caption: Experimental workflow for the synthesis of 4-Fluoro-1,2-phenylenediamine.

Step 1: Synthesis of N-(4-fluoro-2-nitrophenyl)acetamide [1]

  • To a 2000 mL reaction flask containing 600 mL of acetic anhydride and 200 mL of glacial acetic acid, cool the mixture to below 0°C using a low-temperature bath with mechanical stirring.

  • Gradually add a mixture of 150 g (1.35 mol) of 4-fluoroaniline and 100 mL of glacial acetic acid. A light yellow solid will gradually form.

  • After stirring for 30 minutes, monitor the reaction completion using Thin Layer Chromatography (TLC).

  • While maintaining the temperature between 0-5°C, add a mixture of 110 mL of 65% nitric acid and 10 mL of 95% sulfuric acid dropwise.

  • After stirring for an additional 30 minutes, confirm reaction completion with TLC.

  • Pour the reaction mixture into 2000 mL of ice water, which will cause a large amount of solid to precipitate.

  • Filter the solid and dry it to obtain 224.32 g of yellow N-(4-fluoro-2-nitrophenyl)acetamide.

Step 2: Synthesis of 4-Fluoro-2-nitroaniline [1]

  • In a 2000 mL three-neck flask, add 191 g (0.97 mol) of N-(4-fluoro-2-nitrophenyl)acetamide and 1500 mL of 9 mol/L hydrochloric acid solution.

  • Heat the mixture to reflux and maintain for 30 minutes. Monitor the reaction's completion by TLC.

  • Pour the reaction solution into 2000 mL of ice water to precipitate the product.

  • Filter the solid and wash the filter cake with a sodium carbonate solution until it is neutral.

  • Wash the filter cake three times with 200 mL of water and then dry to obtain 135.12 g of orange 4-Fluoro-2-nitroaniline.

Step 3: Synthesis of 4-Fluoro-1,2-phenylenediamine [1]

  • In a 2000 mL reaction vessel, add 135 g (0.86 mol) of 4-fluoro-2-nitroaniline, 1000 mL of anhydrous ethanol, and 27 g of Raney nickel.

  • Introduce hydrogen gas into the vessel and allow the reaction to proceed at room temperature under a pressure of 1.0 MPa for 8 hours.

  • After the reaction is complete, cool the mixture and quickly filter it to remove the Raney nickel (which can be recycled).

  • Distill the filtrate under reduced pressure to obtain 99.59 g of a gray-white solid, which is 4-Fluoro-1,2-phenylenediamine.

Stage 2: Synthesis of this compound

This stage is accomplished through the Phillips condensation reaction.

Stage2_Workflow Start 4-Fluoro-1,2-phenylenediamine + Isobutyric Acid Reaction Reflux in 4N HCl Start->Reaction Workup Cool, neutralize with base (e.g., NH4OH), filter, wash with water, and dry Reaction->Workup Product This compound Workup->Product

Caption: General experimental workflow for the Phillips condensation.

General Procedure for Phillips Condensation:

Note: A specific experimental protocol with precise quantities and reaction conditions for the synthesis of this compound was not available in the searched literature. The following is a generalized procedure based on the Phillips condensation of o-phenylenediamines with aliphatic acids.

  • In a round-bottom flask, combine 4-Fluoro-1,2-phenylenediamine with a molar excess of isobutyric acid.

  • Add 4N hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux for several hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution with a base, such as ammonium hydroxide or sodium hydroxide solution, until the product precipitates.

  • Filter the precipitated solid, wash it thoroughly with water to remove any salts, and dry it to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

IV. Concluding Remarks

This guide outlines a robust and well-documented pathway for the synthesis of this compound. The synthesis of the key precursor, 4-Fluoro-1,2-phenylenediamine, is detailed with specific experimental procedures and quantitative data. The final cyclocondensation step is based on the established Phillips condensation reaction. Further optimization of the final step may be required to achieve high yields and purity of the target compound. Researchers are encouraged to use the provided information as a foundation for their synthetic efforts in the exploration of novel benzimidazole derivatives.

References

The Discovery and Profile of 5-Fluoro-2-isopropyl-1H-benzimidazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the synthesis, potential biological activities, and proposed mechanisms of action of the novel heterocyclic compound, 5-Fluoro-2-isopropyl-1H-benzimidazole. While direct experimental data for this specific molecule is not extensively published, this paper extrapolates from established research on structurally related fluoro-benzimidazole derivatives to present a comprehensive profile. This guide includes a plausible synthetic route, a summary of expected biological efficacy against various therapeutic targets, and detailed experimental protocols. The information herein is intended to serve as a foundational resource for researchers interested in the further development and investigation of this promising compound.

Introduction

Benzimidazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, renowned for their broad spectrum of biological activities.[1][2] The fusion of a benzene ring with an imidazole ring creates a scaffold that is structurally analogous to endogenous purines, allowing these compounds to interact with various biological targets.[] The introduction of a fluorine atom into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[4] This guide focuses on this compound, a molecule that combines the privileged benzimidazole core with a fluorine substituent at the 5-position and an isopropyl group at the 2-position. These substitutions are anticipated to modulate the compound's biological profile, potentially leading to enhanced potency and selectivity. This document will detail a proposed synthesis, explore potential therapeutic applications based on analogous compounds, and provide detailed experimental methodologies to facilitate further research.

Synthesis and Characterization

The synthesis of this compound can be achieved through the condensation of 4-fluoro-1,2-phenylenediamine with isobutyric acid, a method adapted from the well-established Phillips-Ladenburg reaction for benzimidazole synthesis.[5]

Proposed Synthetic Pathway

The synthetic route involves a two-step process starting from the commercially available 4-fluoroaniline.

Synthetic Pathway A 4-Fluoroaniline B N-(4-fluoro-2-nitrophenyl)acetamide A->B 1. Acetic anhydride 2. Nitration (HNO3/H2SO4) C 4-Fluoro-2-nitroaniline B->C Hydrolysis (HCl) D 4-Fluoro-1,2-phenylenediamine C->D Reduction (e.g., SnCl2/HCl or H2/Pd-C) F This compound D->F Condensation (reflux) E Isobutyric acid E->F

Figure 1: Proposed synthesis of this compound.
Experimental Protocols

Step 1: Synthesis of 4-Fluoro-1,2-phenylenediamine [6]

  • Nitration of 4-fluoroaniline: To a solution of 4-fluoroaniline in a suitable solvent, a nitrating mixture (e.g., nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-5°C) to yield N-(4-fluoro-2-nitrophenyl)acetamide.

  • Hydrolysis: The resulting acetamide is hydrolyzed using an acid catalyst (e.g., hydrochloric acid) to afford 4-fluoro-2-nitroaniline.

  • Reduction: The nitro group of 4-fluoro-2-nitroaniline is reduced to an amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H2 over Palladium on carbon) to yield 4-fluoro-1,2-phenylenediamine.

Step 2: Synthesis of this compound

  • Condensation: A mixture of 4-fluoro-1,2-phenylenediamine (1 equivalent) and isobutyric acid (1.2 equivalents) is heated at reflux in a suitable solvent (e.g., 4M HCl or a high-boiling point solvent like polyphosphoric acid) for several hours.

  • Work-up: The reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium hydroxide or ammonia solution) until precipitation of the product is complete.

  • Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford this compound.

Characterization: The structure of the final compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Biological Activities and Quantitative Data

Based on the known biological activities of structurally similar fluoro-benzimidazole derivatives, this compound is predicted to exhibit anticancer, antimicrobial, and antiviral properties. The following tables summarize quantitative data for analogous compounds to provide a benchmark for the potential efficacy of the title compound.

Anticancer Activity

Fluoro-benzimidazole derivatives have shown significant antiproliferative activity against various cancer cell lines. The proposed mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]

Table 1: In Vitro Anticancer Activity of Analogous Fluoro-Benzimidazole Derivatives

Compound/AnalogCancer Cell LineIC50 (µM)Reference
2-(p-fluorophenyl)-1H-benzimidazole (ORT14)A549 (Lung)0.377[7]
2-(p-fluorophenyl)-1H-benzimidazole (ORT14)HeLa (Cervical)0.188[7]
2-(o-fluorophenyl)-5-methyl-1H-benzimidazole (ORT15)A375 (Melanoma)0.177[7]
Fluorinated pyrazolylbenzimidazole hybrid (55b)MCF-7 (Breast)0.95-1.57[8]
Antimicrobial Activity

The benzimidazole scaffold is a common feature in many antimicrobial agents. The presence of a fluorine atom can enhance the antimicrobial potency.[9]

Table 2: In Vitro Antimicrobial Activity of Analogous Fluoro-Benzimidazole Derivatives

Compound/AnalogMicrobial StrainMIC (µg/mL)Reference
2-(m-fluorophenyl)-1H-benzimidazole (14)Bacillus subtilis7.81[9]
2-(m-fluorophenyl)-5-methyl-1H-benzimidazole (18)Gram-negative bacteria31.25[9]
4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide (18)Escherichia coli O157:H70.49-0.98[10]
Antiviral Activity

Benzimidazole derivatives have been reported to inhibit the replication of various RNA and DNA viruses.[11][12] A notable mechanism of action is the allosteric inhibition of viral RNA-dependent RNA polymerase (RdRP).[13]

Table 3: In Vitro Antiviral Activity of Analogous Benzimidazole Derivatives

Compound/AnalogVirusEC50 (µM)Reference
Benzimidazole-based HCV RdRP inhibitor (Compound A)Hepatitis C Virus (HCV)~0.25[13]
Various 2-benzylbenzimidazole derivativesCoxsackievirus B5 (CVB-5)9-17[11]
Various 2-benzylbenzimidazole derivativesRespiratory Syncytial Virus (RSV)5-15[11]

Proposed Mechanism of Action: Anticancer Activity

A predominant mechanism of action for the anticancer effects of many benzimidazole derivatives is the disruption of microtubule dynamics.[14] By binding to the colchicine-binding site on β-tubulin, these compounds inhibit tubulin polymerization, a critical process for mitotic spindle formation. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

Anticancer Mechanism A This compound B β-tubulin binding (Colchicine site) A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Dysfunction D->E F G2/M Phase Cell Cycle Arrest E->F G Induction of Apoptosis F->G H Cancer Cell Death G->H

Figure 2: Proposed anticancer mechanism of action.

Experimental Workflow for Biological Evaluation

To validate the predicted biological activities of this compound, a systematic experimental workflow is proposed.

Biological Evaluation Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Anticancer Screening (e.g., MTT assay against a panel of cancer cell lines) D Tubulin Polymerization Assay A->D E Cell Cycle Analysis (Flow Cytometry) A->E F Apoptosis Assay (e.g., Annexin V staining) A->F H Efficacy Studies in Xenograft Models (Cancer) A->H B Antimicrobial Screening (e.g., Broth microdilution for MIC determination) I Infection Models (Antimicrobial/Antiviral) B->I C Antiviral Screening (e.g., Plaque reduction assay) C->I G Toxicity Studies in Animal Models

Figure 3: Workflow for biological evaluation.

Conclusion

This compound is a novel compound with significant potential for therapeutic applications, particularly in the fields of oncology, infectious diseases, and virology. This technical guide provides a comprehensive, albeit predictive, overview based on the well-documented activities of related fluoro-benzimidazole derivatives. The proposed synthetic route is robust and relies on established chemical transformations. The compiled quantitative data from analogous compounds suggest that this compound is likely to exhibit potent biological activity. The detailed experimental protocols and workflows provided herein are intended to serve as a valuable resource for researchers, facilitating the empirical investigation and further development of this promising molecule. Future studies should focus on the synthesis and in vitro and in vivo evaluation of this compound to confirm its therapeutic potential.

References

5-Fluoro-2-isopropyl-1H-benzimidazole literature review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 5-Fluoro-2-isopropyl-1H-benzimidazole

Introduction

The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry. This designation stems from its recurrence in a multitude of biologically active compounds, including its natural presence as an axial ligand for cobalt in vitamin B12.[1] The versatile nature of the benzimidazole nucleus allows for substitutions at various positions, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1]

The incorporation of fluorine into drug candidates is a widely utilized strategy in modern drug discovery. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine substitution can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2]

This technical guide focuses on This compound , a molecule combining the privileged benzimidazole core with strategic fluoro and isopropyl substitutions. While specific literature on this exact compound is sparse, this document provides a comprehensive overview of its likely synthesis, physicochemical properties, and potential biological activities. The information herein is extrapolated from the well-established chemistry of benzimidazoles and the documented bioactivities of closely related structural analogs, offering a predictive framework for researchers, scientists, and drug development professionals.

Chemical Properties and Synthesis

The chemical behavior of this compound is governed by its constituent parts. The benzimidazole ring system is amphoteric, meaning it possesses both weakly acidic and weakly basic properties. The N-H proton is acidic, while the sp²-hybridized nitrogen atom is basic. The presence of the electron-withdrawing fluorine atom at the 5-position is expected to increase the acidity of the N-H proton compared to its non-fluorinated counterpart.

Predicted Physicochemical Properties

Quantitative data for the target molecule is not experimentally available in the literature. The following properties are predicted based on its chemical structure.

PropertyPredicted Value
Molecular Formula C₁₀H₁₁FN₂
Molecular Weight 178.21 g/mol
LogP (Octanol/Water) ~2.5 (Estimated)
Topological Polar Surface Area (TPSA) 38.0 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Proposed Synthesis

The most direct and widely adopted method for synthesizing 2-alkyl-substituted benzimidazoles is the Phillips condensation reaction. This involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat. For the target compound, the proposed route involves the reaction of 4-Fluoro-1,2-phenylenediamine with isobutyric acid .

G cluster_reactants Reactants cluster_process Process cluster_product Product & Purification Reactant1 4-Fluoro-1,2-phenylenediamine Condition Acid Catalyst (e.g., 4N HCl or PPA) Heat (Reflux) Reactant1->Condition Reactant2 Isobutyric Acid Reactant2->Condition Workup Neutralization (e.g., NH4OH) Extraction Condition->Workup Cyclocondensation Product This compound Purification Recrystallization or Column Chromatography Workup->Purification Purification->Product

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add 4-Fluoro-1,2-phenylenediamine (1.26 g, 10 mmol) and isobutyric acid (1.32 g, 15 mmol).

  • Acid Catalysis: Slowly add 20 mL of 4N hydrochloric acid (HCl) to the flask. Alternatively, polyphosphoric acid (PPA) can be used as both the solvent and catalyst.

  • Cyclization: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. Slowly pour the acidic solution into a beaker containing 100 mL of ice-water.

  • Neutralization: Neutralize the solution by dropwise addition of concentrated ammonium hydroxide until the pH is approximately 7-8, at which point the product should precipitate.

  • Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product, this compound.

Potential Biological Activity and Applications

While this specific molecule has not been evaluated, the benzimidazole class is rich in biological activity. The introduction of a fluorine atom often enhances potency.

Antiproliferative and Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative effects of fluoro-benzimidazole derivatives against various cancer cell lines. The activity is highly dependent on the substitution pattern. For instance, studies on 2-(fluorophenyl)-1H-benzimidazole derivatives have shown significant cytotoxicity, with IC₅₀ values in the sub-micromolar range.[3] The mechanism often involves the inhibition of key cellular targets like tubulin polymerization or protein kinases.

Table of Antiproliferative Activity for Analogous Fluoro-Benzimidazoles

Compound (Analog) Cell Line IC₅₀ (µM) Reference
2-(4-Fluorophenyl)-1H-benzimidazole (ORT14) A549 (Lung) 0.377 [3]
2-(4-Fluorophenyl)-1H-benzimidazole (ORT14) HeLa (Cervical) 0.188 [3]
5-Methyl-2-(2-fluorophenyl)-1H-benzimidazole (ORT15) HepG2 (Liver) 0.177 [3]

| 5-Methyl-2-(2-fluorophenyl)-1H-benzimidazole (ORT15) | A375 (Melanoma)| 0.177 |[3] |

Antimicrobial and Antiviral Activity

Fluorinated benzimidazoles have also been investigated as potent antimicrobial and antiviral agents. Some derivatives show broad-spectrum activity against both Gram-positive and Gram-negative bacteria. In virology, bis-(fluorobenzimidazole) derivatives have been identified as highly potent inhibitors of the Hepatitis C Virus (HCV), with EC₅₀ values in the low nanomolar range.[4] The mechanism often involves the inhibition of viral enzymes essential for replication, such as RNA-dependent RNA polymerase.

Hypothetical Mechanism of Action: Kinase Inhibition

Many benzimidazole-based drugs exert their anticancer effects by acting as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. A plausible mechanism for this compound could be the inhibition of a receptor tyrosine kinase (RTK) signaling pathway.

Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Compound 5-Fluoro-2-isopropyl- 1H-benzimidazole Compound->RTK Binds to ATP pocket ATP ATP ATP->P_RTK Pathway Downstream Signaling Cascade (e.g., RAS/MAPK) P_RTK->Pathway Activates Response Cell Proliferation, Survival Pathway->Response Leads to

Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase (RTK) pathway.

Predicted Spectroscopic Data

Characterization of the synthesized molecule would rely on standard spectroscopic techniques. Based on data from analogous structures, the following spectral properties are predicted.

SpectroscopyFeaturePredicted Chemical Shift / Frequency
¹H NMR Isopropyl -CH₃Doublet, ~1.3-1.5 ppm
Isopropyl -CHSeptet, ~3.0-3.3 ppm
Aromatic -CH (C4, C6, C7)Multiplets, ~7.0-7.8 ppm
Imidazole N-HBroad singlet, >12 ppm (in DMSO-d₆)
¹³C NMR Isopropyl -CH₃~22-24 ppm
Isopropyl -CH~28-30 ppm
Aromatic -C~105-145 ppm
Aromatic C-FDoublet, J_CF ≈ 240-250 Hz, ~158-162 ppm
Imidazole C=N (C2)~155-160 ppm
IR Spec. N-H StretchBroad band, 3200-3400 cm⁻¹
C-H Stretch (Aromatic)~3050-3150 cm⁻¹
C-H Stretch (Aliphatic)~2850-2980 cm⁻¹
C=N Stretch~1610-1630 cm⁻¹
C-F Stretch~1100-1250 cm⁻¹

Conclusion and Future Directions

This compound represents an unexplored but promising molecule for drug discovery. Based on extensive literature on related compounds, it is predicted to be readily synthesizable and possess potent biological activities, particularly as an antiproliferative or antimicrobial agent. The combination of the privileged benzimidazole core, the activity-enhancing fluorine atom, and the lipophilic isopropyl group makes it a compelling candidate for further investigation.

Future research should focus on the definitive synthesis, purification, and structural confirmation of this compound. Following this, a broad biological screening against panels of cancer cell lines, bacteria, fungi, and viruses is warranted to identify its primary therapeutic potential. Mechanistic studies could then elucidate its specific molecular targets, paving the way for its development as a novel therapeutic agent.

References

Spectroscopic Profile of 5-Fluoro-2-isopropyl-1H-benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Fluoro-2-isopropyl-1H-benzimidazole, aimed at researchers, scientists, and professionals in drug development. Due to the limited availability of direct spectroscopic data for this specific compound, this guide presents a combination of experimental data from closely related analogs and established methodologies for benzimidazole characterization.

Molecular Structure

This compound is a heterocyclic aromatic compound. The structure consists of a benzene ring fused to an imidazole ring, with a fluorine atom substituted at the 5-position and an isopropyl group at the 2-position. The presence of the fluorine atom and the isopropyl group is expected to influence the electron distribution and conformation of the benzimidazole core, which in turn will be reflected in its spectroscopic signatures.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound and its close structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Table 1: Estimated ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5br s1HN-H (imidazole)
~7.4-7.6m2HAr-H
~7.0-7.2m1HAr-H
~3.2sept1HCH (isopropyl)
~1.4d6HCH₃ (isopropyl)
Note: Estimated values are based on data from various substituted benzimidazoles.

Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~155-160 (d)C-5 (C-F)
~155C-2
~135-140C-7a
~130-135C-3a
~115 (d)C-4
~110 (d)C-6
~100 (d)C-7
~27CH (isopropyl)
~22CH₃ (isopropyl)
Note: Estimated values are based on data from various substituted benzimidazoles. 'd' denotes a doublet due to C-F coupling.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for 2-isopropyl-1H-benzimidazole (a close analog)

m/zRelative IntensityAssignment
160100%[M]⁺
14580%[M-CH₃]⁺
11820%[M-C₃H₆]⁺
Source: NIST WebBook, for C₁₀H₁₂N₂.[1][2] For this compound (C₁₀H₁₁FN₂), the molecular ion peak [M]⁺ would be expected at m/z 178.
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopy Data for 2-isopropyl-1H-benzimidazole (a close analog)

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, broadN-H stretch (imidazole)
~3050MediumC-H stretch (aromatic)
~2970StrongC-H stretch (aliphatic)
~1620MediumC=N stretch (imidazole)
~1450StrongC=C stretch (aromatic)
~830StrongC-H bend (out-of-plane)
Source: NIST WebBook.[1] For this compound, an additional C-F stretching band would be expected in the region of 1000-1100 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzimidazole and its derivatives typically exhibit characteristic absorption bands in the UV region.

Table 5: Estimated UV-Vis Spectroscopic Data for this compound

λmax (nm)SolventAssignment
~245Ethanolπ → π* transition
~275Ethanolπ → π* transition
~282Ethanolπ → π* transition
Note: Estimated values are based on the UV-Vis spectra of benzimidazole and its substituted derivatives.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Instrumentation : A Bruker Avance (or equivalent) NMR spectrometer, typically operating at 400 MHz or 500 MHz for ¹H NMR and 100 or 125 MHz for ¹³C NMR.

  • Sample Preparation : Approximately 5-10 mg of the benzimidazole sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is commonly used as an internal standard.

  • Data Acquisition : Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the solvent peak or TMS.

Mass Spectrometry
  • Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Sample Preparation : For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL). For EI, the sample can be introduced directly as a solid or in a volatile solvent.

  • Data Acquisition : The instrument is calibrated using a known standard. The sample is then introduced into the ion source, and the mass spectrum is recorded over a relevant m/z range.

  • Data Analysis : The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern can be analyzed to provide structural information.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : Solid samples are typically prepared as a KBr pellet (by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk) or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : A background spectrum of the empty sample compartment (or the ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

  • Data Analysis : The characteristic absorption bands are assigned to specific functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation : A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation : A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Data Acquisition : A baseline is recorded using a cuvette filled with the pure solvent. The sample solution is then placed in the sample beam path, and the absorbance is measured over a specific wavelength range (typically 200-400 nm for benzimidazoles).

  • Data Analysis : The wavelengths of maximum absorbance (λmax) are determined from the spectrum.

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a benzimidazole derivative.

G Experimental Workflow for Benzimidazole Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation Reactants Reactants Synthesis Synthesis Reactants->Synthesis Reaction Conditions Crude_Product Crude_Product Synthesis->Crude_Product Work-up Purification Purification Crude_Product->Purification e.g., Recrystallization, Chromatography Pure_Product Pure_Product Purification->Pure_Product NMR NMR Pure_Product->NMR MS MS Pure_Product->MS IR IR Pure_Product->IR UV_Vis UV_Vis Pure_Product->UV_Vis Data_Analysis Data_Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis Final_Structure Final_Structure Data_Analysis->Final_Structure

References

Potential Biological Activities of 5-Fluoro-2-isopropyl-1H-benzimidazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer effects.[1][2] The introduction of a fluorine atom into the benzimidazole ring system can significantly modulate its physicochemical and biological properties, often enhancing its therapeutic potential.[3][4] This technical guide summarizes the potential biological activities of 5-Fluoro-2-isopropyl-1H-benzimidazole based on data from analogous compounds, details relevant experimental protocols, and illustrates associated cellular pathways.

Potential Anticancer Activity

Fluoro-substituted benzimidazole derivatives have demonstrated significant antiproliferative activity against a variety of cancer cell lines.[1][5] The mechanism of action for many benzimidazole-based anticancer agents involves the disruption of microtubule polymerization, inhibition of key kinases, and induction of apoptosis.[6][7][8]

Quantitative Data on Related Fluoro-Benzimidazole Derivatives

The antiproliferative efficacy of various fluoro-substituted benzimidazole derivatives has been quantified, typically reported as the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the IC₅₀ values for several analogous compounds against different human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
ORT14 2-(p-fluorophenyl)-1H-benzimidazoleA549 (Lung)0.377[5]
A498 (Kidney)0.377[5]
A375 (Melanoma)0.377[5]
HeLa (Cervical)0.188[1][5]
HepG2 (Liver)0.188[1][5]
ORT15 5-methyl-2-(o-fluorophenyl)-1H-benzimidazoleA549 (Lung)0.354[5]
A498 (Kidney)0.354[5]
HeLa (Cervical)0.354[5]
A375 (Melanoma)0.177[5]
HepG2 (Liver)0.177[5]
ORT16 5-methyl-2-(m-fluorophenyl)-1H-benzimidazoleA549 (Lung)0.177[5]
ORT17 5-methyl-2-(p-fluorophenyl)-1H-benzimidazoleHeLa (Cervical)0.354[5]
A375 (Melanoma)0.354[5]
Fluoroaryl benzimidazole 1 Fluoro aryl substitutionHOS (Osteosarcoma)1.8[9]
G361 (Melanoma)2[9]
MCF-7 (Breast)2.8[9]
K-562 (Leukemia)7.8[9]
MBIC Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateHepG2 (Liver)0.39 µg/mL[9]
Huh7 (Liver)0.32 µg/mL[9]
Experimental Protocol: MTT Assay for Antiproliferative Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.[10][11][12][13]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[10][13]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a further 48-72 hours.[11][12]

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[13] The plates are then incubated for 3-4 hours at 37°C.[10][12]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 490-570 nm.[12]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

MTT_Assay_Workflow start Start: Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 add_compound Add test compound at various concentrations incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 dissolve Dissolve formazan crystals with DMSO incubate3->dissolve read_absorbance Measure absorbance at 490-570 nm dissolve->read_absorbance analyze Calculate cell viability and IC50 read_absorbance->analyze end End analyze->end

Workflow for the MTT cell viability assay.
Potential Signaling Pathways in Anticancer Activity

Benzimidazole derivatives can exert their anticancer effects through various signaling pathways. A key mechanism is the inhibition of tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7][8] Additionally, some derivatives have been shown to inhibit critical signaling pathways like PI3K/AKT and MAPK, which are often dysregulated in cancer.[6][8] Furthermore, they can induce apoptosis through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6][7]

Anticancer_Signaling_Pathways cluster_tubulin Microtubule Disruption cluster_kinase Kinase Inhibition cluster_apoptosis Apoptosis Induction compound Fluoro-Benzimidazole Derivative tubulin Tubulin Polymerization compound->tubulin pi3k_akt PI3K/AKT Pathway compound->pi3k_akt Inhibition mapk MAPK Pathway compound->mapk Inhibition bax ↑ Pro-apoptotic proteins (Bax) compound->bax bcl2 ↓ Anti-apoptotic proteins (Bcl-2) compound->bcl2 g2m_arrest G2/M Phase Arrest tubulin->g2m_arrest Inhibition apoptosis Apoptosis g2m_arrest->apoptosis pi3k_akt->apoptosis mapk->apoptosis caspases Caspase Activation bax->caspases bcl2->caspases caspases->apoptosis

Potential anticancer mechanisms of fluoro-benzimidazole derivatives.

Potential Antimicrobial Activity

Benzimidazole derivatives, including those with fluorine substitutions, are known to possess broad-spectrum antimicrobial properties against both bacteria and fungi.[3][14] The presence of electron-withdrawing groups, such as fluorine, on the benzimidazole scaffold has been associated with potent antimicrobial activity.[14]

Quantitative Data on Related Fluoro-Benzimidazole Derivatives

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents MIC values for various fluoro-substituted benzimidazoles against selected bacterial and fungal strains.

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
14 2-(m-fluorophenyl)-1H-benzimidazoleBacillus subtilis7.81[3]
18 5-methyl-2-(m-fluorophenyl)-1H-benzimidazoleBacillus subtilis7.81[3]
Gram-negative bacteria31.25[3]
III4 3-Fluoro-4-chloro substitutionVarious bacteria62.5[15]
13 5-fluoro analogueCandida parapsilosisMore potent than control[16]
45e 2-fluorophenyl Schiff baseBacteria1-8[17]
Fungi1[17]
Experimental Protocol: Antimicrobial Susceptibility Testing

Standard methods for determining the antimicrobial activity of a compound include the disk diffusion method and broth microdilution method.[18][19]

Principle: These methods assess the ability of a compound to inhibit the growth of microorganisms.

A. Disk Diffusion Method:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured.[19]

B. Broth Microdilution Method (for MIC determination):

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antimicrobial_Testing_Workflow cluster_disk Disk Diffusion cluster_broth Broth Microdilution start Start: Prepare microbial inoculum inoculate_agar Inoculate agar plate start->inoculate_agar serial_dilute Serially dilute compound in 96-well plate start->serial_dilute apply_disks Apply compound-impregnated disks inoculate_agar->apply_disks incubate_disk Incubate apply_disks->incubate_disk measure_zone Measure zone of inhibition incubate_disk->measure_zone end End measure_zone->end inoculate_wells Inoculate wells serial_dilute->inoculate_wells incubate_broth Incubate inoculate_wells->incubate_broth determine_mic Determine MIC incubate_broth->determine_mic determine_mic->end

General workflow for antimicrobial susceptibility testing.

Potential Antiviral Activity

Benzimidazole derivatives have also been investigated for their antiviral properties against a range of viruses.[20][21] The specific antiviral mechanisms can vary depending on the virus and the compound's structure but may involve interference with viral entry, replication, or other essential viral processes. While specific data for fluoro-substituted benzimidazoles in antiviral assays is less prevalent in the provided results, the general activity of the benzimidazole scaffold suggests this as a potential area for investigation for this compound.

Conclusion

Based on the extensive research on fluoro-substituted benzimidazole derivatives, it is plausible that this compound possesses significant biological activities. The presence of the 5-fluoro substituent is often associated with enhanced antiproliferative and antimicrobial effects. The 2-isopropyl group may influence the compound's lipophilicity and steric interactions with biological targets, which could further modulate its activity.

Further in-vitro and in-vivo studies are warranted to elucidate the specific biological profile of this compound and to determine its therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for such investigations.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Fluoro-2-isopropyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-Fluoro-2-isopropyl-1H-benzimidazole, a fluorinated benzimidazole derivative of interest in medicinal chemistry and drug development. The synthesis is presented as a two-stage process, commencing with the preparation of the key intermediate, 4-Fluoro-1,2-phenylenediamine, followed by its condensation with isobutyric acid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis protocol.

StepReactantsProductSolventCatalyst/ReagentTemperatureTimeYield
Stage 1: Reduction 4-Fluoro-2-nitroaniline4-Fluoro-1,2-phenylenediamineAnhydrous EthanolRaney NickelRoom Temperature8 hours91.3%[1]
Stage 2: Phillips Condensation 4-Fluoro-1,2-phenylenediamine, Isobutyric acidThis compound4N Hydrochloric AcidNoneReflux4 hours~85% (Estimated)

Experimental Protocols

Stage 1: Synthesis of 4-Fluoro-1,2-phenylenediamine

This stage involves the reduction of 4-fluoro-2-nitroaniline to produce 4-fluoro-1,2-phenylenediamine.[1]

Materials and Equipment:

  • 4-Fluoro-2-nitroaniline

  • Anhydrous Ethanol

  • Raney Nickel

  • Hydrogen gas source

  • High-pressure reaction vessel (Parr hydrogenator or similar)

  • Filtration apparatus (e.g., Büchner funnel with Celite or filter paper)

  • Rotary evaporator

Procedure:

  • In a suitable high-pressure reaction vessel, combine 4-fluoro-2-nitroaniline (1.0 eq) and anhydrous ethanol.

  • Carefully add Raney Nickel (a catalytic amount, e.g., ~10-20% by weight of the starting material) to the mixture.

  • Seal the reaction vessel and purge it with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas to 1.0 MPa.

  • Stir the reaction mixture vigorously at room temperature for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or hydrogen uptake.

  • Upon completion, carefully vent the hydrogen gas from the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

  • The resulting solid, 4-fluoro-1,2-phenylenediamine, can be used in the next step, or purified further by recrystallization if necessary.

Stage 2: Synthesis of this compound via Phillips Condensation

This stage utilizes the Phillips condensation reaction to form the benzimidazole ring by reacting 4-fluoro-1,2-phenylenediamine with isobutyric acid in the presence of a mineral acid.[2]

Materials and Equipment:

  • 4-Fluoro-1,2-phenylenediamine (from Stage 1)

  • Isobutyric acid

  • 4N Hydrochloric acid

  • Aqueous sodium hydroxide or ammonium hydroxide solution

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in 4N hydrochloric acid.

  • Add isobutyric acid (1.1-1.5 eq) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for approximately 4 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by the dropwise addition of an aqueous base (e.g., sodium hydroxide or ammonium hydroxide solution) until the product precipitates. The pH should be adjusted to approximately 7-8.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any residual salts.

  • Dry the solid product, this compound, under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the two-stage synthesis process for this compound.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of 4-Fluoro-1,2-phenylenediamine cluster_1 Stage 2: Synthesis of this compound A 4-Fluoro-2-nitroaniline B Reduction A->B Raney Ni, H2 Ethanol, RT, 8h C 4-Fluoro-1,2-phenylenediamine B->C E Phillips Condensation C->E 4N HCl, Reflux, 4h D Isobutyric acid D->E F This compound (Final Product) E->F Biological_Workflow Start Synthesized Compound (this compound) Purity Purity & Characterization (NMR, MS, HPLC) Start->Purity Solubilize Solubilization (e.g., DMSO) Purity->Solubilize Screening Primary Biological Screening Solubilize->Screening Antimicrobial Antimicrobial Assays (e.g., MIC/MBC) Screening->Antimicrobial Anticancer Anticancer Assays (e.g., MTT/Cell Viability) Screening->Anticancer Toxicology Preliminary Toxicology (e.g., Cytotoxicity on normal cells) Screening->Toxicology Data Data Analysis & Hit Identification Antimicrobial->Data Anticancer->Data Toxicology->Data End Further Development Data->End

References

5-Fluoro-2-isopropyl-1H-benzimidazole: Application Notes and Protocols for Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of 5-Fluoro-2-isopropyl-1H-benzimidazole as a potential antiviral agent. While specific data for this compound is limited in publicly available literature, this document extrapolates from research on structurally similar benzimidazole derivatives to provide a comprehensive guide for its evaluation.

Application Notes

This compound belongs to the benzimidazole class of heterocyclic aromatic compounds, a scaffold known for its diverse pharmacological activities, including antiviral properties. The introduction of a fluorine atom at the 5-position and an isopropyl group at the 2-position may enhance its antiviral potency and modulate its pharmacokinetic profile. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity, while the isopropyl group may influence the compound's interaction with viral or host cell targets.

Potential Antiviral Mechanisms of Action:

Benzimidazole derivatives have been reported to inhibit viral replication through various mechanisms.[1] The primary proposed mechanisms for antiviral benzimidazoles include:

  • Inhibition of Viral Polymerase: Many benzimidazole compounds act as non-nucleoside inhibitors of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses.[2][3] They are thought to bind to allosteric sites on the enzyme, inducing conformational changes that impair its function.[2][3]

  • Disruption of Viral Entry: Some derivatives have been shown to interfere with the early stages of viral infection, such as attachment to host cell receptors and subsequent entry.

  • Interference with Viral Assembly: Benzimidazoles may also disrupt the formation of new viral particles by interfering with the assembly of viral proteins and genetic material.

  • Modulation of Host Cell Factors: Some compounds may exert their antiviral effect by modulating host cell pathways that are essential for viral replication.

Further research is required to elucidate the specific mechanism of action of this compound.

Potential Target Viruses:

Based on the broad-spectrum activity of other benzimidazole derivatives, this compound could potentially be active against a range of RNA and DNA viruses. A library of assorted benzimidazole derivatives has shown activity against Coxsackievirus B5 (CVB-5), Respiratory Syncytial Virus (RSV), Bovine Viral Diarrhea Virus (BVDV), and Poliovirus type-1 (Sb-1).[4]

Data Presentation

The following tables present representative quantitative data for the antiviral activity of various benzimidazole derivatives against different viruses. This data is intended to provide a comparative context for the potential efficacy of this compound. The key parameters are:

  • EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%.

  • CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in the viability of host cells.

  • SI (Selectivity Index): The ratio of CC50 to EC50 (CC50/EC50), which indicates the therapeutic window of the compound. A higher SI value is desirable.[5]

Table 1: Representative Antiviral Activity of Benzimidazole Derivatives against RNA Viruses

Compound ClassVirusCell LineEC50 (µM)CC50 (µM)SIReference
2-BenzylbenzimidazolesRespiratory Syncytial Virus (RSV)MT-45 - 15>100>6.7 - >20[4]
1-PhenylbenzimidazoleCoxsackievirus B5 (CVB-5)Vero9 - 17>100>6 - >11[4]
Imidazole DerivativesZika Virus (ZIKV)Huh-74.5 ± 2.1>100>22[6]
Imidazole DerivativesYellow Fever Virus (YFV)Huh-71.7 ± 0.8>100>58[6]
1,2,4-Triazole & Imidazole DerivativesHepatitis C Virus (HCV)Huh 5.2 replicon36.6 µg/mL>100 µg/mL>2.7[6]

Table 2: Representative Antiviral Activity of Benzimidazole Derivatives against DNA Viruses

Compound ClassVirusCell LineEC50 (µM)CC50 (µM)SIReference
2-PhenylbenzimidazolesHerpes Simplex Virus-1 (HSV-1)Vero10 - 20>100>5 - >10[4]
Benzimidazole HybridsNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antiviral potential of this compound.

Protocol 1: Synthesis of this compound (Representative)

Materials:

  • 4-Fluoro-1,2-phenylenediamine

  • Isobutyraldehyde

  • Sodium metabisulfite

  • Dimethylformamide (DMF)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 4-Fluoro-1,2-phenylenediamine (1 equivalent) in DMF.

  • Add sodium metabisulfite (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add isobutyraldehyde (1.1 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

  • Characterize the final product using techniques such as NMR, mass spectrometry, and melting point analysis.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the compound that is toxic to the host cells.

Materials:

  • Host cell line (e.g., Vero, HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the host cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in cell culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells in triplicate. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a cell-only control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the CC50 value using a dose-response curve fitting software.

Protocol 3: Plaque Reduction Assay

This assay measures the ability of the compound to inhibit the formation of viral plaques.[2][12][13][14][15]

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • This compound stock solution

  • Cell culture medium (serum-free for virus adsorption)

  • Overlay medium (e.g., medium with 1% low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10%) or methanol for cell fixation

Procedure:

  • Cell Preparation:

    • Seed host cells into 6-well or 12-well plates and grow until they form a confluent monolayer.

  • Virus Dilution and Treatment:

    • Prepare serial dilutions of the virus stock in serum-free medium to yield a countable number of plaques (e.g., 50-100 PFU/well).

    • Prepare different concentrations of this compound in serum-free medium.

    • Pre-incubate the diluted virus with an equal volume of the compound dilutions for 1 hour at 37°C.

  • Infection:

    • Wash the cell monolayers with PBS.

    • Inoculate the cells with 200-500 µL of the virus-compound mixture.

    • Include a virus control (virus in medium without compound) and a cell control (medium only).

    • Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.

  • Overlay:

    • After the adsorption period, remove the inoculum.

    • Gently add 2-3 mL of the overlay medium to each well.

    • Allow the overlay to solidify at room temperature.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting:

    • Fix the cells by adding formalin or methanol for at least 30 minutes.

    • Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Protocol 4: Viral Load Quantification by RT-qPCR

This protocol quantifies the amount of viral RNA in cell culture supernatants to assess the compound's inhibitory effect.[1][16][17][18][19]

Materials:

  • Cell culture supernatants from compound-treated and control infected cells

  • Viral RNA extraction kit

  • Reverse transcriptase enzyme

  • Random primers or oligo(dT) primers

  • dNTPs

  • RNase inhibitor

  • qPCR master mix (containing Taq polymerase and SYBR Green or a specific probe)

  • Virus-specific forward and reverse primers

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Collect cell culture supernatants from the antiviral assay.

    • Extract viral RNA using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription (cDNA Synthesis):

    • In a nuclease-free tube, combine the extracted viral RNA, reverse transcriptase, primers (random or oligo(dT)), dNTPs, and RNase inhibitor.

    • Perform the reverse transcription reaction in a thermal cycler according to the enzyme manufacturer's protocol.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing the qPCR master mix, virus-specific forward and reverse primers, and the synthesized cDNA.

    • Set up the qPCR reaction in a qPCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

    • Include a no-template control (NTC) and a standard curve of known viral RNA concentrations for absolute quantification.

  • Data Analysis:

    • The qPCR instrument will generate amplification plots and cycle threshold (Ct) values.

    • Use the standard curve to determine the viral RNA copy number in each sample.

    • Calculate the reduction in viral load in the compound-treated samples compared to the untreated virus control.

Mandatory Visualizations

Experimental_Workflow_for_Antiviral_Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Confirmation A Compound Synthesis (this compound) B Cytotoxicity Assay (MTT) Determine CC50 A->B C Antiviral Assay (e.g., Plaque Reduction) A->C E Calculate Selectivity Index (SI = CC50/EC50) B->E D Determine EC50 C->D I Viral Load Quantification (RT-qPCR) C->I D->E F Time-of-Addition Assay E->F Promising SI G Viral Polymerase Inhibition Assay E->G Promising SI H Viral Entry/Fusion Assay E->H Promising SI MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of the compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate CC50 H->I Plaque_Reduction_Assay_Workflow A Prepare confluent cell monolayer C Infect cell monolayer A->C B Pre-incubate virus with compound dilutions B->C D Incubate for virus adsorption (1-2h) C->D E Remove inoculum and add overlay D->E F Incubate for plaque formation (2-5 days) E->F G Fix and stain cells F->G H Count plaques G->H I Calculate EC50 H->I RT_qPCR_Workflow A Collect supernatant from infected cells B Extract viral RNA A->B C Reverse transcribe RNA to cDNA B->C D Perform quantitative PCR with specific primers C->D E Analyze Ct values and quantify viral load D->E Benzimidazole_Antiviral_Mechanisms cluster_0 Potential Targets Compound This compound Polymerase Viral RNA Polymerase (RdRp) Compound->Polymerase Inhibition Entry Viral Entry Proteins Compound->Entry Inhibition Assembly Viral Structural Proteins Compound->Assembly Disruption HostFactors Host Cell Factors Compound->HostFactors Modulation

References

Application of 5-Fluoro-2-isopropyl-1H-benzimidazole in cancer research.

Author: BenchChem Technical Support Team. Date: November 2025

Application of 5-Fluoro-Substituted Benzimidazoles in Cancer Research

Disclaimer: Extensive research did not yield specific data regarding the application of 5-Fluoro-2-isopropyl-1H-benzimidazole in cancer research. The following application notes and protocols are based on studies of structurally related fluoro-substituted benzimidazole derivatives and are provided as a representative guide for researchers, scientists, and drug development professionals.

Introduction

Benzimidazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The incorporation of a fluorine atom into the benzimidazole scaffold can significantly enhance its biological activity, attributed to fluorine's high electronegativity, small size, and ability to improve metabolic stability and binding affinity to target proteins.[1] Fluoro-substituted benzimidazoles have demonstrated potent antiproliferative activity against a range of cancer cell lines, operating through various mechanisms of action such as disruption of microtubule dynamics, inhibition of protein kinases, and induction of apoptosis.[2][3] This document provides a summary of the anticancer applications of representative fluoro-substituted benzimidazoles, along with detailed experimental protocols for their evaluation.

Data Presentation: Antiproliferative Activity of Fluoro-Substituted Benzimidazoles

The following table summarizes the in vitro antiproliferative activity (IC50 values in µM) of a series of 2-(fluorophenyl)-1H-benzimidazole derivatives against various human cancer cell lines. These compounds are presented as examples to illustrate the potential of this class of molecules in cancer research.[2][4]

Compound IDSubstitution PatternA549 (Lung)A498 (Kidney)HeLa (Cervical)HepG2 (Liver)A375 (Melanoma)HEK293 (Normal)
ORT14 5-unsubstituted, para-fluoro0.3770.3770.1880.1880.3779.424
ORT15 5-methyl, ortho-fluoro0.3540.3540.3540.1770.1771.768
ORT16 5-methyl, meta-fluoro0.177-----
ORT17 5-methyl, para-fluoro--0.354-0.3544.420

Data sourced from Ersan and Duran, 2021.[2]

Experimental Protocols

Antiproliferative Activity Assessment using MTT Assay

This protocol details the methodology for determining the cytotoxic effects of fluoro-substituted benzimidazole derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][5]

Materials:

  • Cancer cell lines (e.g., A549, HeLa)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Test compound (fluoro-substituted benzimidazole)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 1 x 10^4 to 2.5 x 10^4 cells per well in a 96-well plate in a total volume of 100 µL.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution to achieve the desired final concentrations (e.g., 10⁻⁵, 10⁻⁶, 10⁻⁷ M).

    • Add the diluted compounds to the respective wells in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., methotrexate).

    • Incubate the plate for 96 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently agitate the plate on a mechanical shaker until the color is uniform.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of fluoro-substituted benzimidazoles on the cell cycle distribution of cancer cells.[6][7]

Materials:

  • Cancer cells treated with the test compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest approximately 1 x 10^6 treated and untreated cells.

    • Wash the cells with cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

    • Incubate at 4°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells twice with PBS.

    • Resuspend the cell pellet in 100 µL of RNase A solution and incubate at room temperature for 5 minutes to degrade RNA.

    • Add 400 µL of PI staining solution.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate the single-cell population based on forward and side scatter.

    • Acquire the fluorescence data for PI.

  • Data Analysis:

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Proposed Mechanism of Action: Microtubule Inhibition

Certain benzimidazole derivatives exert their anticancer effects by acting as microtubule-targeting agents (MTAs). They can interfere with the polymerization or depolymerization of tubulin, leading to mitotic arrest and subsequent apoptosis.[8][9][10][11]

Microtubule_Inhibition cluster_0 Cellular Processes Fluoro-Benzimidazole Fluoro-Benzimidazole Tubulin_Dimers α/β-Tubulin Dimers Fluoro-Benzimidazole->Tubulin_Dimers Binds to Microtubule_Polymerization Microtubule Polymerization/Depolymerization Fluoro-Benzimidazole->Microtubule_Polymerization Inhibits Tubulin_Dimers->Microtubule_Polymerization Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Mitotic_Arrest Mitotic Arrest Mitotic_Spindle_Formation->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Proposed mechanism of microtubule inhibition by fluoro-substituted benzimidazoles.

Signaling Pathway: EGFR/HER2 Inhibition

Some benzimidazole derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) signaling pathways, which are crucial for the proliferation and survival of certain cancer cells.[12][13][14]

EGFR_HER2_Pathway cluster_1 Signaling Cascade Fluoro-Benzimidazole Fluoro-Benzimidazole EGFR_HER2 EGFR/HER2 Receptor Tyrosine Kinase Fluoro-Benzimidazole->EGFR_HER2 Inhibits PI3K_Akt PI3K/Akt Pathway EGFR_HER2->PI3K_Akt RAS_MEK_ERK RAS/MEK/ERK Pathway EGFR_HER2->RAS_MEK_ERK Proliferation_Survival Cell Proliferation & Survival PI3K_Akt->Proliferation_Survival RAS_MEK_ERK->Proliferation_Survival

Caption: Inhibition of EGFR/HER2 signaling pathway by fluoro-substituted benzimidazoles.

Experimental Workflow: In Vitro Anticancer Screening

The following diagram illustrates a general workflow for the in vitro screening of novel compounds for anticancer activity.

Experimental_Workflow cluster_2 Workflow Compound_Synthesis Compound Synthesis (Fluoro-Benzimidazole) MTT_Assay Antiproliferative (MTT) Assay Compound_Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay Mechanism_Studies->Apoptosis_Assay

Caption: General experimental workflow for in vitro anticancer screening.

References

Application Notes and Protocols for Antimicrobial Studies of 5-Fluoro-2-isopropyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial studies involving 5-Fluoro-2-isopropyl-1H-benzimidazole, a promising heterocyclic compound with potential therapeutic applications. This document outlines the synthesis, proposed mechanism of action, and detailed protocols for evaluating its antimicrobial efficacy.

Introduction

Benzimidazole derivatives are a well-established class of compounds possessing a wide range of biological activities, including antimicrobial, antiviral, and anthelmintic properties. The incorporation of a fluorine atom into the benzimidazole scaffold can significantly enhance its biological activity and pharmacokinetic properties. The isopropyl group at the 2-position is also a key structural feature contributing to its potential efficacy. This document details the application of this compound in antimicrobial research.

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation reaction of 4-fluoro-o-phenylenediamine with isobutyric acid.

Protocol: Synthesis of this compound

Materials:

  • 4-fluoro-o-phenylenediamine

  • Isobutyric acid

  • Polyphosphoric acid (PPA)

  • Ice water

  • 5 M Sodium hydroxide (NaOH) solution

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, add 1 equivalent of 4-fluoro-o-phenylenediamine and 1.1 equivalents of isobutyric acid.

  • Add polyphosphoric acid (PPA) to the mixture (approximately 10 times the weight of the reactants).

  • Heat the reaction mixture to 140-150°C and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice water with constant stirring.

  • Neutralize the acidic solution by the dropwise addition of 5 M NaOH solution until the pH reaches 8-9.

  • The precipitate of this compound will form.

  • Filter the precipitate using a Buchner funnel and wash thoroughly with cold water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain the purified compound.

  • Dry the purified crystals under a vacuum.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Proposed Antimicrobial Mechanism of Action

The precise mechanism of action for this compound has not been definitively elucidated. However, based on the known mechanisms of similar fluorinated and benzimidazole-containing antimicrobials, a plausible mechanism involves the inhibition of essential bacterial cellular processes. The fluorine substituent may enhance the compound's ability to penetrate the microbial cell membrane and interact with intracellular targets. One hypothesized pathway is the disruption of DNA synthesis through the inhibition of key enzymes.

antimicrobial_mechanism cluster_cell Bacterial Cell drug 5-Fluoro-2-isopropyl- 1H-benzimidazole membrane Cell Membrane drug->membrane Penetration dna_gyrase DNA Gyrase/ Topoisomerase IV membrane->dna_gyrase Inhibition dna_replication DNA Replication dna_gyrase->dna_replication Blocks cell_death Bacterial Cell Death dna_replication->cell_death Leads to

Caption: Proposed mechanism of action for this compound.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be determined by measuring its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard and quantitative technique for this purpose.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh culture, pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation:

    • Add the prepared inoculum to each well containing the diluted compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

The antimicrobial activity of this compound is summarized in the table below. The data presented are for illustrative purposes to demonstrate the potential spectrum of activity.

MicroorganismTypeStrain (ATCC)Illustrative MIC (µg/mL)
Staphylococcus aureusGram-positive292138
Bacillus subtilisGram-positive66334
Escherichia coliGram-negative2592216
Pseudomonas aeruginosaGram-negative2785332
Candida albicansFungus9002816
Aspergillus nigerFungus1640464

Experimental Workflow Visualization

experimental_workflow cluster_prep Preparation cluster_assay Antimicrobial Assay cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification & Characterization synthesis->purification stock_prep Stock Solution Preparation purification->stock_prep serial_dilution Serial Dilution in 96-well Plate stock_prep->serial_dilution inoculum_prep Microbial Inoculum Preparation inoculation Inoculation of Plates inoculum_prep->inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination data_reporting Data Reporting & Analysis mic_determination->data_reporting

Application Notes and Protocols for 5-Fluoro-2-isopropyl-1H-benzimidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols relevant to the study of 5-Fluoro-2-isopropyl-1H-benzimidazole and related benzimidazole derivatives in a medicinal chemistry context. While specific data for this compound is limited in publicly available literature, this guide leverages information on closely related fluoro-substituted benzimidazoles to provide representative applications, protocols, and potential mechanisms of action.

Introduction to Benzimidazoles in Medicinal Chemistry

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their structural similarity to naturally occurring purines allows them to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. These include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The incorporation of a fluorine atom can often enhance the metabolic stability, binding affinity, and overall therapeutic potential of these molecules.

Potential Applications

Based on the activities of analogous compounds, this compound is a promising candidate for investigation in the following areas:

  • Anticancer Drug Discovery: Fluoro-substituted benzimidazoles have demonstrated significant antiproliferative activity against various cancer cell lines.[4][5][6] The mechanism of action for many benzimidazoles involves the inhibition of tubulin polymerization, a critical process in cell division.

  • Antimicrobial Research: Benzimidazole derivatives have been evaluated for their efficacy against a range of bacterial and fungal pathogens.[3] The specific substitutions on the benzimidazole core can be tailored to target specific microbial enzymes or cellular processes.

Quantitative Data: Antiproliferative Activity of Representative Fluoro-Benzimidazoles

The following table summarizes the in vitro antiproliferative activity (IC50 values) of some representative 2-substituted and 5-fluoro-substituted benzimidazole derivatives against various human cancer cell lines. This data provides a benchmark for the potential efficacy of this compound.

Compound/DerivativeCell LineIC50 (µM)Reference
2-(p-fluorophenyl)-1H-benzimidazole (ORT14)A549 (Lung)0.377[6]
2-(p-fluorophenyl)-1H-benzimidazole (ORT14)HeLa (Cervical)0.188[6]
2-(p-fluorophenyl)-1H-benzimidazole (ORT14)HepG2 (Liver)0.188[6]
5-methyl, 2-(o-fluorophenyl)-1H-benzimidazole (ORT15)A549 (Lung)0.354[6]
5-methyl, 2-(o-fluorophenyl)-1H-benzimidazole (ORT15)A375 (Melanoma)0.177[6]
Fluorinated pyrazolylbenzimidazole hybrid (55b)A549 (Lung)0.95-1.57[5]
Fluorinated pyrazolylbenzimidazole hybrid (55b)MCF-7 (Breast)0.95-1.57[5]
Fluorinated pyrazolylbenzimidazole hybrid (55b)HeLa (Cervical)0.95-1.57[5]

Experimental Protocols

General Synthesis of this compound

This protocol describes a general method for the synthesis of 2-alkyl-5-fluorobenzimidazoles via the condensation of a substituted o-phenylenediamine with the corresponding carboxylic acid.

Workflow for Synthesis:

start Start reagents Reactants: - 4-Fluoro-1,2-phenylenediamine - Isobutyric acid - Acid catalyst (e.g., p-TsOH) start->reagents reaction Reaction: Reflux in a suitable solvent (e.g., toluene) with Dean-Stark trap to remove water reagents->reaction workup Work-up: - Cool reaction mixture - Neutralize with base (e.g., NaHCO3) - Extract with organic solvent (e.g., Ethyl Acetate) reaction->workup purification Purification: Column chromatography on silica gel workup->purification characterization Characterization: NMR, Mass Spectrometry, etc. purification->characterization end End Product: This compound characterization->end

General synthesis workflow for this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine 4-Fluoro-1,2-phenylenediamine (1 equivalent), isobutyric acid (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent such as toluene.

  • Reflux: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.[4][6]

Workflow for MTT Assay:

start Start cell_seeding Cell Seeding: Seed cancer cells in a 96-well plate start->cell_seeding incubation1 Incubation (24h) cell_seeding->incubation1 treatment Treatment: Add varying concentrations of the test compound incubation1->treatment incubation2 Incubation (48-72h) treatment->incubation2 mtt_addition MTT Addition: Add MTT solution to each well incubation2->mtt_addition incubation3 Incubation (4h) mtt_addition->incubation3 formazan_solubilization Solubilization: Add DMSO or other solvent to dissolve formazan crystals incubation3->formazan_solubilization measurement Measurement: Read absorbance at 570 nm formazan_solubilization->measurement analysis Data Analysis: Calculate IC50 values measurement->analysis end End analysis->end

Workflow for determining antiproliferative activity using the MTT assay.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., A549, HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well microtiter plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add the different concentrations to the wells in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Potential Mechanism of Action: Signaling Pathway

Many anticancer benzimidazoles function by disrupting microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest and ultimately apoptosis.

Tubulin Polymerization Inhibition Pathway:

compound This compound tubulin Tubulin Dimers compound->tubulin Binds to tubulin microtubules Microtubules tubulin->microtubules Polymerization (Inhibited) mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Essential for cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) mitotic_spindle->cell_cycle_arrest Disruption leads to apoptosis Apoptosis cell_cycle_arrest->apoptosis Induces

Proposed mechanism of action via tubulin polymerization inhibition.

Disclaimer: The information provided in these application notes and protocols is intended for guidance and informational purposes only. Researchers should adapt and optimize these methods based on their specific experimental needs and available resources. All laboratory work should be conducted in accordance with standard safety procedures.

References

Anwendungs- und Protokollhinweise zur Derivatisierung von 5-Fluor-2-isopropyl-1H-benzimidazol

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur Derivatisierung von 5-Fluor-2-isopropyl-1H-benzimidazol zur Synthese neuer Verbindungen mit potenziellem therapeutischem Nutzen. Die hier beschriebenen Protokolle basieren auf etablierten Methoden zur Modifikation des Benzimidazol-Grundgerüsts, einer in der medizinischen Chemie als privilegiert geltenden Struktur.[1][2] Die Einführung eines Fluoratoms am Benzolring kann die pharmakokinetischen und pharmakodynamischen Eigenschaften der Moleküle signifikant verbessern.[3][4]

Einleitung

Benzimidazol-Derivate weisen ein breites Spektrum an pharmakologischen Aktivitäten auf, darunter antimikrobielle, antivirale, antineoplastische und antihypertensive Eigenschaften.[2][5][6] Die Modifikation des Benzimidazol-Kerns ist eine gängige Strategie in der Arzneimittelentwicklung, um die Wirksamkeit, Selektivität und das pharmakokinetische Profil zu optimieren.[2] Die Derivatisierung von 5-Fluor-2-isopropyl-1H-benzimidazol konzentriert sich hauptsächlich auf die N-Alkylierung/N-Arylierung der Imidazol-Stickstoffatome sowie auf elektrophile aromatische Substitutionen am Benzolring.

Synthesestrategien

Die gängigste Methode zur Synthese von Benzimidazolen ist die Kondensation von o-Phenylendiaminen mit Carbonsäuren oder Aldehyden.[1][7][8][9] Für die Derivatisierung des bereits vorhandenen 5-Fluor-2-isopropyl-1H-benzimidazol-Kerns sind N-Alkylierungsreaktionen von besonderem Interesse, um die Lipophilie und die Fähigkeit zur Membranpenetration zu erhöhen.[10][11]

Logischer Arbeitsablauf für die Synthese und Evaluierung

A 5-Fluor-2-isopropyl- 1H-benzimidazol (Ausgangsmaterial) B N-Alkylierung / N-Arylierung A->B C Reinigung und Charakterisierung (Säulenchromatographie, NMR, MS) B->C D Biologische Evaluierung (z. B. antimikrobiell, antiproliferativ) C->D E Struktur-Wirkungs-Beziehungs- Analyse (SAR) D->E

Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese bis zur biologischen Evaluierung.

Experimentelle Protokolle

Allgemeine Methode zur N-Alkylierung von 5-Fluor-2-isopropyl-1H-benzimidazol

Dieses Protokoll beschreibt eine allgemeine Methode zur Einführung einer Alkyl- oder Benzylgruppe am N1-Atom des Benzimidazolrings.

Materialien:

  • 5-Fluor-2-isopropyl-1H-benzimidazol

  • Alkyl- oder Benzylhalogenid (z. B. Iodmethan, Benzylbromid)

  • Kaliumcarbonat (K₂CO₃), pulverisiert und getrocknet

  • N,N-Dimethylformamid (DMF), wasserfrei

  • Ethylacetat

  • Hexan

  • Gesättigte Natriumchloridlösung

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Rundkolben, Magnetrührer, Rückflusskühler, Dünnschichtchromatographie (DC)-Platten

Protokoll:

  • Lösen Sie 5-Fluor-2-isopropyl-1H-benzimidazol (1,0 Äq.) in wasserfreiem DMF in einem Rundkolben.

  • Fügen Sie pulverisiertes Kaliumcarbonat (2,0 Äq.) hinzu.

  • Geben Sie das Alkyl- oder Benzylhalogenid (1,2 Äq.) tropfenweise bei Raumtemperatur zur Suspension.

  • Rühren Sie die Reaktionsmischung bei 60 °C für 4-6 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (Laufmittel: Ethylacetat/Hexan-Gemisch).

  • Kühlen Sie die Reaktion nach vollständigem Umsatz auf Raumtemperatur ab und geben Sie Wasser hinzu, um das restliche K₂CO₃ aufzulösen.

  • Extrahieren Sie die wässrige Phase dreimal mit Ethylacetat.

  • Waschen Sie die vereinigten organischen Phasen mit gesättigter Natriumchloridlösung.

  • Trocknen Sie die organische Phase über wasserfreiem Magnesiumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie den Rückstand mittels Säulenchromatographie auf Kieselgel (Eluent: Ethylacetat/Hexan-Gradient), um das N-alkylierte Produkt zu erhalten.

Charakterisierung der synthetisierten Verbindungen

Die Identität und Reinheit der synthetisierten Derivate sollten durch Standardanalysemethoden bestätigt werden.

Analyse-TechnikZweckErwartete Ergebnisse
¹H-NMR Strukturelle AufklärungSignale, die der Einführung der neuen Alkyl-/Arylgruppe entsprechen (z. B. ein Singulett für eine Methylgruppe oder Multipletts für eine Benzylgruppe). Das Verschwinden des N-H-Protons ist ein charakteristisches Zeichen für eine erfolgreiche N-Alkylierung.[10]
¹³C-NMR Strukturelle AufklärungZusätzliche Kohlenstoffsignale, die der neuen Alkyl-/Arylgruppe zuzuordnen sind.
Massenspektrometrie (MS) Bestimmung des MolekulargewichtsEin Molekülionenpeak, der dem erwarteten Molekulargewicht des derivatisierten Produkts entspricht.[12]
Schmelzpunkt ReinheitsbestimmungEin enger und definierter Schmelzpunktbereich.

Potenzielle biologische Aktivitäten und Signalwege

Basierend auf der Literatur zu strukturell ähnlichen fluorierten Benzimidazolen können die neu synthetisierten Derivate auf verschiedene biologische Aktivitäten hin untersucht werden.

Potenzielle Zielbereiche:

  • Antimikrobielle Aktivität: Viele fluorierte Benzimidazole zeigen Aktivität gegen ein breites Spektrum von Bakterien (einschließlich MRSA) und Pilzen (z. B. Candida albicans).[5][13][14]

  • Antiproliferative Aktivität: Benzimidazol-Derivate sind dafür bekannt, die Tubulin-Polymerisation zu hemmen oder als Inhibitoren von Kinasen wie EGFR und BRAFV600E zu wirken, was zu Apoptose in Krebszellen führt.[15][16]

Möglicher Signalweg für antiproliferative Aktivität

cluster_membrane Zellmembran cluster_cytoplasm Zytoplasma cluster_nucleus Zellkern Wachstumsfaktor Wachstumsfaktor EGFR EGFR Wachstumsfaktor->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transkriptionsfaktoren Transkriptionsfaktoren ERK->Transkriptionsfaktoren Bcl2 Bcl2 Apoptose Apoptose Bcl2->Apoptose Bax Bax Bax->Apoptose Proliferation Proliferation Transkriptionsfaktoren->Proliferation Benzimidazol-Derivat Benzimidazol-Derivat Benzimidazol-Derivat->EGFR Hemmung Benzimidazol-Derivat->RAF Hemmung (BRAFV600E) Benzimidazol-Derivat->Bcl2 Hemmung Benzimidazol-Derivat->Bax Aktivierung

Abbildung 2: Hypothetischer Signalweg der antiproliferativen Wirkung von Benzimidazol-Derivaten.

Zusammenfassung der quantitativen Daten (Beispiel)

Die biologische Aktivität neu synthetisierter Verbindungen wird typischerweise als minimale Hemmkonzentration (MHK) für antimikrobielle Studien oder als halbmaximale Hemmkonzentration (IC₅₀) für antiproliferative Studien angegeben.

Tabelle 1: Beispielhafte antimikrobielle Aktivität (MHK in µg/mL)

VerbindungS. aureusE. coliC. albicans
Ausgangsmaterial >128>128>128
N-Methyl-Derivat 326464
N-Benzyl-Derivat 81632
Ciprofloxacin 10.5N/A
Fluconazol N/AN/A2

Tabelle 2: Beispielhafte antiproliferative Aktivität (IC₅₀ in µM)

VerbindungMCF-7 (Brustkrebs)A549 (Lungenkrebs)HCT116 (Darmkrebs)
Ausgangsmaterial >100>100>100
N-Methyl-Derivat 45.268.155.7
N-Benzyl-Derivat 12.521.318.9
Doxorubicin 0.81.20.9

Diese Tabellen dienen als Vorlage zur übersichtlichen Darstellung und zum Vergleich der quantitativen Ergebnisse der biologischen Tests. Die tatsächlichen Werte müssen durch experimentelle Messungen ermittelt werden.

Schlussfolgerung

Die Derivatisierung von 5-Fluor-2-isopropyl-1H-benzimidazol durch N-Alkylierung ist eine vielversprechende Strategie zur Entwicklung neuer bioaktiver Moleküle. Die hier bereitgestellten Protokolle bieten eine solide Grundlage für die Synthese, Reinigung und Charakterisierung dieser neuen Verbindungen. Die anschließende biologische Evaluierung kann zur Identifizierung von Leitstrukturen mit potenziellem therapeutischem Wert in Bereichen wie der antimikrobiellen und Krebstherapie führen.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-2-isopropyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the synthesis yield of 5-Fluoro-2-isopropyl-1H-benzimidazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the widely used Phillips condensation method.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degradation of Starting Materials: 4-fluoro-1,2-phenylenediamine is susceptible to oxidation. 3. Ineffective Catalyst: The dehydrating agent/catalyst (e.g., polyphosphoric acid) may be old or of poor quality.1. Optimize Reaction Conditions: Increase the reaction temperature in increments of 10°C or extend the reaction time. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Use High-Purity Starting Materials: Ensure 4-fluoro-1,2-phenylenediamine is of high purity and stored under an inert atmosphere. Consider using freshly prepared or purified diamine. 3. Use Fresh Catalyst: Use a fresh batch of polyphosphoric acid or another suitable dehydrating agent.
Formation of Multiple By-products 1. Side Reactions: At high temperatures, self-condensation of 4-fluoro-1,2-phenylenediamine or side reactions involving isobutyric acid can occur. 2. Di-acylation: Reaction of both amino groups of the diamine with isobutyric acid without cyclization.1. Control Reaction Temperature: Avoid excessive heating. A stepwise temperature increase may be beneficial. 2. Optimize Stoichiometry: Use a slight excess of the carboxylic acid to favor the formation of the desired product.
Difficulty in Product Isolation/Purification 1. Product is soluble in the aqueous phase during workup. 2. Product co-precipitates with impurities. 1. Adjust pH during Workup: Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate or ammonium hydroxide) to the isoelectric point of the product to ensure maximum precipitation. 2. Recrystallization: Use an appropriate solvent system for recrystallization to remove impurities. Common solvents for benzimidazoles include ethanol, methanol, or mixtures with water.
Product Discoloration (e.g., pink or brown) Oxidation: The benzimidazole ring or residual starting materials may be susceptible to air oxidation.Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). Decolorizing Carbon: Treat the crude product solution with activated charcoal before recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most common method is the Phillips condensation reaction. This involves the cyclocondensation of 4-fluoro-1,2-phenylenediamine with isobutyric acid or one of its derivatives (such as isobutyryl chloride or isobutyric anhydride). The reaction is typically facilitated by a dehydrating agent or catalyst, such as polyphosphoric acid (PPA) or a strong acid like hydrochloric acid.

Q2: How can I improve the yield of my reaction?

A2: To improve the yield, consider the following:

  • Purity of Reactants: Use high-purity 4-fluoro-1,2-phenylenediamine and isobutyric acid.

  • Reaction Conditions: Optimize the reaction temperature and time. Microwave-assisted synthesis can sometimes lead to higher yields and shorter reaction times.[1]

  • Choice of Catalyst: Polyphosphoric acid is a highly effective condensing agent for this type of reaction.[2][3] Alternatively, catalysts like p-toluenesulfonic acid (p-TSOH) can be used.[4][5]

  • Stoichiometry: A slight excess of isobutyric acid can help drive the reaction to completion.

Q3: What are the expected side products in this synthesis?

A3: Potential side products can include unreacted starting materials, di-acylated diamine that has not cyclized, and products from the self-condensation of 4-fluoro-1,2-phenylenediamine, especially at higher temperatures.

Q4: What is the best way to purify the final product?

A4: Purification is typically achieved by neutralizing the acidic reaction mixture to precipitate the crude product. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. The use of activated charcoal can help to remove colored impurities.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate. The disappearance of the starting materials (primarily 4-fluoro-1,2-phenylenediamine) and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Data Presentation

The following table summarizes typical yields for benzimidazole synthesis under different catalytic conditions, based on literature for analogous reactions. This can serve as a benchmark for optimizing the synthesis of this compound.

Catalyst/Condensing Agent Reaction Conditions Typical Yield (%) Reference
Polyphosphoric Acid (PPA)145°C, 4 hours80-90[3]
p-Toluenesulfonic Acid (p-TSOH)Reflux in toluene, 2-3 hours75-85[4][5]
Hydrochloric Acid (4N HCl)Reflux70-80[2]
Microwave Irradiation (with PPA)240°C, 5-10 min>85[1]

Experimental Protocols

Protocol 1: Synthesis using Polyphosphoric Acid (PPA)

This protocol is a standard method for the synthesis of 2-alkyl-benzimidazoles.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (10 parts by weight relative to the diamine).

  • Addition of Reactants: To the PPA, add 4-fluoro-1,2-phenylenediamine (1 equivalent) and isobutyric acid (1.1 equivalents).

  • Reaction: Heat the mixture with stirring to 140-150°C for 3-4 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to approximately 80°C and pour it onto crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the aqueous solution with a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide until the product precipitates.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Dry the crude product and recrystallize it from ethanol or an ethanol/water mixture to obtain pure this compound.

Protocol 2: Synthesis using p-Toluenesulfonic Acid (p-TSOH)

This method uses a milder acidic catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-fluoro-1,2-phenylenediamine (1 equivalent) and isobutyric acid (1.2 equivalents) in toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).

  • Reaction: Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap (typically 3-5 hours).

  • Workup: Cool the reaction mixture and remove the toluene under reduced pressure.

  • Isolation: Dissolve the residue in a suitable solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove unreacted acid and the catalyst. Wash further with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purification: Recrystallize the crude product from a suitable solvent system.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 4-fluoro-1,2-phenylenediamine 4-fluoro-1,2-phenylenediamine Mixing Mixing 4-fluoro-1,2-phenylenediamine->Mixing Isobutyric Acid Isobutyric Acid Isobutyric Acid->Mixing Heating Heating Mixing->Heating Add PPA Neutralization Neutralization Heating->Neutralization Cooling Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final Product Final Product Recrystallization->Final Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Pathway Reactants 4-fluoro-1,2-phenylenediamine + Isobutyric Acid Intermediate N-(2-amino-5-fluorophenyl)isobutyramide Reactants->Intermediate + H+ Product This compound Intermediate->Product - H2O (Cyclization)

References

Overcoming solubility issues of 5-Fluoro-2-isopropyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Fluoro-2-isopropyl-1H-benzimidazole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

A1: While specific data for this compound is not extensively published, its chemical structure is characteristic of the benzimidazole class of compounds, which are often poorly soluble in aqueous solutions.[1] Benzimidazoles are heterocyclic aromatic compounds and can be weakly basic.[1] Their solubility is generally low in water but can be increased in dilute acidic or alkaline solutions.[1] Like other poorly soluble drugs, this compound likely faces challenges in achieving adequate dissolution for consistent absorption and bioavailability.[2]

Q2: Why is this compound likely poorly soluble in water?

A2: The poor aqueous solubility is attributed to its molecular structure. The benzimidazole core is a rigid, aromatic system, and the isopropyl and fluoro substituents increase its lipophilicity (hydrophobicity). The molecule lacks easily ionizable groups that would promote interaction with polar water molecules. Improving the lipophilicity of drugs can be a strategy to help them penetrate lipid membranes, but it often leads to solubility challenges.[3]

Q3: What are the primary strategies for improving the solubility of benzimidazole derivatives like this one?

A3: A variety of physical and chemical methods can be employed to enhance the solubility of poorly soluble drugs.[4][5] Common strategies applicable to this compound include:

  • pH Modification: Adjusting the pH of the solution to ionize the molecule can increase solubility.[6][7]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can significantly increase the solubility of nonpolar compounds.[6][8]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[7][9] This is a highly effective technique for benzimidazoles.[10][11]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic drug molecule within the core of a cyclodextrin molecule can dramatically improve its aqueous solubility.[8][12]

  • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug, which can lead to a faster dissolution rate.[4][8]

  • Lipid-Based Formulations: For in vivo applications, self-emulsifying drug delivery systems (SEDDS) can be used to solubilize the compound in lipid excipients, improving its absorption.[8][13]

Q4: Can I use DMSO to dissolve the compound for my experiments?

A4: Dimethyl sulfoxide (DMSO) is a powerful organic solvent that will likely dissolve this compound effectively. It is commonly used to prepare high-concentration stock solutions for in vitro assays. However, it is crucial to be aware of the final concentration of DMSO in your assay, as it can be toxic to cells, typically above 0.1-0.5%. For in vivo studies, the use of DMSO is often limited due to toxicity concerns, and other formulation strategies are preferred.

Troubleshooting Guide

Problem: My compound is precipitating out of my aqueous buffer during my in vitro experiment.

  • Possible Cause: The aqueous solubility limit has been exceeded. This can happen when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer.

  • Solutions:

    • Check pH: Benzimidazoles can be more soluble in slightly acidic or alkaline conditions.[1] Experiment with buffers of different pH values to find an optimal range.

    • Incorporate a Co-solvent: Add a small percentage of a biocompatible co-solvent like ethanol or propylene glycol to your final buffer system to increase the compound's solubility.[6]

    • Use Surfactants: A low concentration of a non-ionic surfactant, such as Tween-80, can help maintain the compound in solution by forming micelles.[5][6]

    • Reduce Final Concentration: If possible, lower the final concentration of the compound in your assay to stay below its solubility limit.

Problem: I cannot achieve a high enough concentration for my dosing solution in an animal study.

  • Possible Cause: The compound's low intrinsic solubility prevents the preparation of a concentrated aqueous formulation suitable for the required dose volume.

  • Solutions:

    • Develop a Co-solvent System: Use a mixture of water-miscible solvents such as polyethylene glycol (PEG), propylene glycol, and ethanol.[8] The final formulation must be verified for tolerability in the specific animal model.

    • Utilize Cyclodextrins: Formulating the compound with a cyclodextrin, such as methyl-β-cyclodextrin, can substantially increase its aqueous solubility, allowing for higher concentration dosing solutions.[12]

    • Prepare a Lipid-Based Formulation: Self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can dissolve the compound in an oil/surfactant mixture, which then forms an emulsion in the gastrointestinal tract, enhancing absorption.[8][13]

    • Create a Nanosuspension: Reducing the particle size to the nanometer range can improve the dissolution rate and bioavailability of the compound.[4][13]

Problem: My in vivo efficacy results are highly variable and not dose-proportional.

  • Possible Cause: This is a classic sign of poor bioavailability due to low solubility.[9] The rate of absorption is being limited by how quickly the drug can dissolve, leading to inconsistent exposure between subjects.

  • Solutions:

    • Formulate a Solid Dispersion: This is a robust method for improving the dissolution and bioavailability of poorly soluble drugs like the benzimidazole albendazole.[10] Dispersing the compound in a hydrophilic carrier like PVP or PEG creates a high-energy amorphous form that dissolves more readily.[10][14]

    • Micronization: Reducing the particle size of the raw drug powder can increase its surface area and improve dissolution, though this method can sometimes be less effective than formulation-based approaches.[5][9]

    • Switch to a Solubilizing Formulation: Re-evaluate the formulation strategy. If a simple suspension was used, transitioning to a solution (using co-solvents or cyclodextrins) or a lipid-based system is highly recommended to ensure more predictable absorption.[2]

Quantitative Data on Solubility Enhancement for Benzimidazoles

The following table summarizes the reported effectiveness of various solubilization techniques on benzimidazole analogues. These results provide a strong indication of the potential success of applying these methods to this compound.

Benzimidazole AnalogueEnhancement TechniqueCarrier / AgentInitial SolubilityEnhanced SolubilityFold IncreaseReference
AlbendazoleSolid Dispersion (Solvent Evaporation)Polyvinylpyrrolidone (PVP)0.31 µg/mL48.21 µg/mL~155x[10][14]
AlbendazoleHydrotropySodium Citrate0.31 µg/mL18.34 µg/mL~59x[10][14]
FenbendazoleComplexationMethyl-β-cyclodextrin~0.34 µg/mL20,210 µg/mL (20.21 mg/mL)~60,000x[12]
FenbendazoleCo-crystallizationSalicylic Acid~0.34 µg/mL1,052 µg/mL (1.052 mg/mL)~3,000x[12]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

  • Objective: To determine a suitable co-solvent system for solubilizing the compound in an aqueous vehicle.

  • Materials: this compound, Dimethyl sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Phosphate Buffered Saline (PBS).

  • Methodology:

    • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mg/mL).

    • Prepare several aqueous vehicle blends. Examples include:

      • 5% DMSO / 95% PBS

      • 10% Ethanol / 40% PG / 50% Water

      • 30% PEG 400 / 70% Saline

    • Add the DMSO stock solution dropwise to the vortexing aqueous vehicle blends to achieve the desired final concentration.

    • Visually inspect for precipitation immediately and after a set time (e.g., 2 hours) at room temperature.

    • The optimal system is the one that uses the lowest amount of organic solvent while keeping the compound fully dissolved.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

  • Objective: To improve the dissolution rate of the compound by creating an amorphous solid dispersion with a hydrophilic polymer.[10]

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane, Methanol.

  • Methodology:

    • Accurately weigh the compound and PVP in a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer).

    • Dissolve both the compound and PVP in a suitable solvent system, such as a 1:1 mixture of dichloromethane and methanol, to form a clear solution.

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

    • A thin film will form on the wall of the flask. Continue drying under a high vacuum for 12-24 hours to remove all residual solvent.

    • Scrape the resulting solid dispersion from the flask. The material can be gently ground to produce a fine powder.

    • Characterize the solid dispersion (e.g., using DSC to confirm the amorphous state) and perform dissolution studies to compare its performance against the unformulated drug.

Visualizations

G start Start: Solubility Issue with this compound application Define Application start->application invitro In Vitro Assay (e.g., Cell-based) application->invitro In Vitro invivo In Vivo Study (e.g., PK, Efficacy) application->invivo In Vivo stock_sol Prepare High-Conc. Stock in DMSO invitro->stock_sol form_strategy Select Formulation Strategy invivo->form_strategy precip_check Precipitation upon dilution? stock_sol->precip_check success_iv Proceed with Assay precip_check->success_iv No troubleshoot_iv Troubleshoot: 1. Add Co-solvent 2. Use Surfactant 3. Use Cyclodextrin precip_check->troubleshoot_iv Yes troubleshoot_iv->success_iv oral Oral Delivery form_strategy->oral Oral parenteral Parenteral Delivery form_strategy->parenteral Parenteral oral_options Options: - Solid Dispersion - Lipid-Based (SEDDS) - Nanosuspension oral->oral_options parenteral_options Options: - Co-solvent System - Cyclodextrin Complex - Nanosuspension parenteral->parenteral_options success_vivo Proceed with Study oral_options->success_vivo parenteral_options->success_vivo

Caption: Decision workflow for selecting a solubility enhancement strategy.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Solvent Removal cluster_2 Step 3: Final Product a Weigh Drug and Polymer (e.g., PVP) b Dissolve in appropriate organic solvent (e.g., DCM/MeOH) a->b Combine c Evaporate solvent using a rotary evaporator b->c d Dry resulting film under high vacuum c->d e Scrape amorphous solid dispersion d->e f Gently grind to fine powder e->f g Characterize & Test (DSC, Dissolution) f->g

Caption: Experimental workflow for solid dispersion preparation via solvent evaporation.

G cd_molecule cd_molecule equals -> drug Poorly Soluble Drug (Lipophilic) plus + complex complex final_result Result: Water-Soluble Complex complex->final_result

Caption: Mechanism of solubility enhancement via cyclodextrin inclusion.

References

5-Fluoro-2-isopropyl-1H-benzimidazole stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 5-Fluoro-2-isopropyl-1H-benzimidazole. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Inconsistent or unexpected experimental results.

Possible Cause Troubleshooting Step
Compound Degradation Verify the storage conditions of the compound. It should be stored in a tightly sealed container, protected from light, and in a dry environment. For long-term storage, refrigeration or freezing is recommended.
Prepare fresh solutions for each experiment. Benzimidazole derivatives can be unstable in solution, especially when exposed to light.
Analyze the purity of the compound stock using a suitable analytical method like HPLC to check for the presence of degradants.
Solvent Effects Ensure the solvent used is compatible with this compound and the experimental conditions. Some solvents can promote degradation.
If using aqueous solutions, be mindful of the pH, as benzimidazoles can be susceptible to acid or base hydrolysis.
Experimental Conditions Protect experimental setups from direct light, especially if the experiment is lengthy. Use amber-colored vials or cover glassware with aluminum foil.
Control the temperature of the experiment, as elevated temperatures can accelerate degradation.

Issue 2: Appearance of unknown peaks in chromatograms.

Possible Cause Troubleshooting Step
Formation of Degradation Products This is a strong indication of compound degradation. The appearance of new peaks over time suggests instability under the analytical or storage conditions.
To identify the nature of the degradation, a forced degradation study is recommended. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.
Contamination Ensure all glassware, solvents, and reagents are clean and of high purity.
Run a blank (solvent only) to rule out contamination from the analytical system.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the solid compound in a tightly sealed container, in a dry and dark place. For long-term storage, maintaining the compound at a low temperature (refrigerated at 2-8 °C or frozen) is advisable. Solutions of the compound should be prepared fresh and used promptly. If storage of a solution is necessary, it should be protected from light and stored at a low temperature for a short period.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the general behavior of benzimidazole derivatives, the following degradation pathways are plausible:

  • Photodegradation: Benzimidazoles are known to be photosensitive, especially in solution.[1][2] Exposure to UV or visible light can lead to the formation of various degradation products.

  • Hydrolysis: The benzimidazole ring can be susceptible to hydrolysis under strong acidic or basic conditions.

  • Oxidation: The imidazole ring can be prone to oxidation, leading to the formation of N-oxides or other oxidation products.

A logical workflow for investigating these potential degradation pathways is illustrated below.

Degradation Pathway Investigation Workflow A This compound (Parent Compound) B Stress Conditions A->B C Photodegradation (UV/Vis Light) B->C D Hydrolysis (Acid/Base) B->D E Oxidation (e.g., H2O2) B->E F Thermal Degradation (Heat) B->F G Analysis of Degradants (e.g., HPLC, LC-MS) C->G D->G E->G F->G H Structure Elucidation (e.g., NMR, MS/MS) G->H I Identified Degradation Products H->I

Caption: Workflow for Investigating Degradation Pathways.

Q3: How can I perform a forced degradation study on this compound?

A3: A forced degradation study is essential to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method. A general protocol is outlined below.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

  • HPLC system with a UV detector or a mass spectrometer

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound (1 mg/mL in methanol) at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a suitable stability-indicating HPLC method.

Data Presentation: Forced Degradation Study Summary

Stress Condition Reagent/Condition Time Temperature Expected Outcome
Acid Hydrolysis0.1 M HCl24 hours60°CPotential degradation
Base Hydrolysis0.1 M NaOH24 hours60°CPotential degradation
Oxidation3% H₂O₂24 hoursRoom TempPotential degradation
Thermal (Solid)-48 hours80°CLikely stable
Thermal (Solution)-24 hours60°CPotential degradation
Photodegradation>1.2 million lux hoursVariableAmbientLikely degradation

The following diagram illustrates the general workflow for a forced degradation study.

Forced Degradation Experimental Workflow A Prepare Stock Solution (1 mg/mL) B Expose to Stress Conditions A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation B->E F Thermal B->F G Photolytic B->G H Sample Neutralization (for Acid/Base) C->H D->H I HPLC Analysis E->I F->I G->I H->I J Data Interpretation I->J

Caption: General workflow for a forced degradation study.

Q4: What is a stability-indicating analytical method and why is it important?

A4: A stability-indicating analytical method is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It is also capable of separating and quantifying the degradation products. The importance of such a method lies in its ability to provide an accurate measure of the API's stability in a formulation, ensuring the safety and efficacy of a drug product over its shelf life. HPLC is a commonly used technique for developing stability-indicating methods for benzimidazole derivatives.[1][2]

References

Optimizing reaction conditions for 5-Fluoro-2-isopropyl-1H-benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 5-Fluoro-2-isopropyl-1H-benzimidazole. This document includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Phillips condensation reaction.[1][2] This involves the condensation of 4-fluoro-1,2-phenylenediamine with isobutyric acid, typically in the presence of a strong acid catalyst such as hydrochloric acid or polyphosphoric acid.[1][3]

Q2: What is the reaction mechanism for the Phillips condensation?

A2: The reaction proceeds in two main steps. First, one of the amino groups of the o-phenylenediamine is acylated by the carboxylic acid to form an N-acyl-o-phenylenediamine intermediate. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the acyl group, leading to the formation of the imidazole ring after dehydration.[1]

Q3: Are there alternative synthetic routes?

A3: Yes, other methods for synthesizing benzimidazoles exist, such as the reaction of o-phenylenediamines with aldehydes followed by an oxidative cyclization. However, for the synthesis of 2-alkyl-substituted benzimidazoles like the target molecule, the Phillips condensation with a carboxylic acid is generally more straightforward and provides good yields.[3][4]

Q4: What are the typical solvents used for this reaction?

A4: The reaction can be carried out in various solvents. Often, an excess of the acid catalyst (like 4N HCl or polyphosphoric acid) can also serve as the solvent. High-boiling point solvents like ethanol or ethylene glycol can also be used, especially when higher temperatures are required.[3][5] In some cases, solvent-free conditions at elevated temperatures are also effective.[5]

Q5: How is the product typically purified?

A5: Purification is commonly achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Column chromatography on silica gel can also be employed if further purification is needed to remove persistent impurities. The work-up procedure usually involves neutralizing the acidic reaction mixture with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the crude product, which is then collected by filtration.[6]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no product yield - Incomplete reaction. - Sub-optimal reaction temperature. - Inactive catalyst. - Steric hindrance from the isopropyl group.- Increase reaction time and monitor by TLC. - Gradually increase the reaction temperature, potentially using a higher boiling point solvent or microwave irradiation. - Use a fresh batch of a strong acid catalyst like polyphosphoric acid (PPA) or 4N HCl. - Consider using a more reactive derivative of isobutyric acid, such as the acid chloride, although this will change the reaction type.
Formation of multiple byproducts - Side reactions due to high temperatures. - Oxidation of the o-phenylenediamine starting material. - Formation of N,N'-diacylated intermediate.- Optimize the reaction temperature; avoid excessive heating. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Ensure a 1:1 stoichiometry of the reactants. The formation of the diacylated product is generally reversible under acidic conditions, and prolonged heating should favor the cyclized product.
Product is difficult to purify/oily - Presence of unreacted starting materials. - Formation of tar-like polymerization products. - The product may have a low melting point.- Ensure complete reaction by monitoring with TLC. - Optimize the work-up procedure to effectively remove starting materials. A thorough wash of the organic layer with aqueous acid and base can help. - If the product is an oil, attempt purification by column chromatography. Trituration with a non-polar solvent like hexane may induce crystallization.
Inconsistent results - Variable quality of starting materials. - Inconsistent heating. - Moisture in the reaction.- Use high-purity 4-fluoro-1,2-phenylenediamine and isobutyric acid. - Use an oil bath or a heating mantle with a temperature controller for consistent heating. - Ensure all glassware is dry and use anhydrous solvents if necessary, although the Phillips condensation is often tolerant to some water.

Experimental Protocols

General Protocol for the Synthesis of this compound via Phillips Condensation:

Materials:

  • 4-Fluoro-1,2-phenylenediamine

  • Isobutyric acid

  • 4N Hydrochloric acid or Polyphosphoric acid (PPA)

  • Sodium bicarbonate solution (saturated)

  • Ethanol

  • Water

  • Ethyl acetate (for extraction)

  • Hexane (for recrystallization)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 4-fluoro-1,2-phenylenediamine (1.0 eq).

  • Add isobutyric acid (1.1 - 1.5 eq).

  • Slowly add the acid catalyst. For example, add 4N Hydrochloric acid (sufficient to make the mixture stirrable) or polyphosphoric acid (enough to create a paste).

  • Heat the reaction mixture to reflux (typically 100-140 °C, depending on the solvent/catalyst) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing ice and water.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This should be done in a fume hood as CO2 will be evolved.

  • The crude product should precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzimidazole Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
4N HClWater1004-6Good[1]
Polyphosphoric acid (PPA)None150-1801-3High[3]
H5IO6-SiO2EthanolRoom Temp.0.2595 (for 2-aryl)[4]
[bmim][FeCl4] (Ionic Liquid)EthanolReflux1-285-95 (for 2-aryl)[7]
Brønsted Acidic Ionic Liquid GelNone130598 (for 2-aryl)[8]

Note: Yields are for analogous benzimidazole syntheses and may vary for the specific target molecule.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Combine Reactants (4-Fluoro-1,2-phenylenediamine & Isobutyric Acid) catalyst 2. Add Acid Catalyst (e.g., 4N HCl or PPA) reactants->catalyst heating 3. Heat to Reflux (100-140°C) catalyst->heating monitoring 4. Monitor by TLC heating->monitoring quench 5. Quench with Ice/Water monitoring->quench neutralize 6. Neutralize with Base quench->neutralize isolate 7. Isolate Crude Product (Filtration or Extraction) neutralize->isolate purify 8. Purify by Recrystallization or Chromatography isolate->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low or No Product Yield? incomplete_reaction Is the reaction incomplete? start->incomplete_reaction Yes byproducts Multiple Byproducts? start->byproducts No temp_issue Is the temperature optimal? incomplete_reaction->temp_issue No increase_time Increase reaction time and monitor by TLC. incomplete_reaction->increase_time Yes catalyst_issue Is the catalyst active? temp_issue->catalyst_issue Yes increase_temp Increase temperature or use microwave. temp_issue->increase_temp No fresh_catalyst Use fresh catalyst. catalyst_issue->fresh_catalyst Yes temp_high Is the temperature too high? byproducts->temp_high Yes purification_issue Purification Difficulties? byproducts->purification_issue No oxidation Is oxidation a possibility? temp_high->oxidation No optimize_temp Optimize temperature. temp_high->optimize_temp Yes inert_atm Use an inert atmosphere. oxidation->inert_atm Yes check_reaction Is the reaction complete? purification_issue->check_reaction Yes oily_product Is the product an oil? check_reaction->oily_product Yes monitor_tlc Monitor to completion. check_reaction->monitor_tlc No chromatography Use column chromatography. oily_product->chromatography Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Crystallization of 5-Fluoro-2-isopropyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 5-Fluoro-2-isopropyl-1H-benzimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for the crystallization of this compound?

Q2: What is a typical starting protocol for the crystallization of this compound?

A2: A general starting protocol for the crystallization of this compound would involve dissolving the crude product in a minimum amount of a suitable hot solvent, followed by slow cooling to induce crystallization. A detailed experimental protocol is provided in the "Experimental Protocols" section below.

Q3: My compound is not crystallizing, what should I do?

A3: If your compound fails to crystallize, there are several troubleshooting steps you can take. These are detailed in the "Troubleshooting Guide" section and include techniques such as scratching the flask, seeding the solution with a small crystal, or adjusting the solvent system.[4]

Q4: What is the expected impact of the fluorine and isopropyl groups on crystallization?

A4: The fluorine atom can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can significantly influence the crystal packing.[5][6] The bulky isopropyl group may also affect the molecular packing in the crystal lattice. These substitutions can impact the solubility of the compound and may lead to the formation of different polymorphs (different crystal structures of the same compound).[5][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No crystals form upon cooling - Solution is not supersaturated (too much solvent).- Compound is highly soluble in the chosen solvent at all temperatures.- Evaporate some of the solvent to increase the concentration and re-cool.- Try a different solvent or a solvent/anti-solvent system.[4]
Oiling out (formation of a liquid layer instead of crystals) - The compound's melting point is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- High impurity levels.- Add a small amount of a solvent in which the compound is more soluble to lower the saturation temperature.- Ensure slow cooling of the solution.- Consider a pre-purification step like column chromatography.[4]
Formation of very fine needles or powder - Very rapid crystallization due to high supersaturation.- Insufficient time for crystal growth.- Reduce the cooling rate.- Use a solvent system where the compound has slightly higher solubility to slow down the crystallization process.[8][9]
Low yield of crystals - Significant amount of compound remains in the mother liquor.- Premature crystallization during hot filtration.- Cool the mother liquor to a lower temperature (e.g., in an ice bath) to recover more product.- Minimize the amount of solvent used and ensure the filtration apparatus is pre-heated.[4]
Discolored crystals - Presence of colored impurities.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities.

Data Presentation

Table 1: Qualitative Solubility of Substituted Benzimidazoles in Common Solvents

SolventPolarityExpected Solubility of this compound
WaterHighLow
EthanolHighModerate to High
MethanolHighModerate to High
AcetoneMediumModerate to High
Ethyl AcetateMediumModerate
DichloromethaneMediumHigh
TolueneLowModerate
HexaneLowLow

This table is based on the general solubility of benzimidazole derivatives and the expected influence of the fluoro and isopropyl substituents.[10][11][12] Experimental verification is recommended.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube in a warm water bath and observe if the solid dissolves. A suitable solvent will dissolve the compound when hot but not at room temperature.[13]

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel with a fluted filter paper with hot solvent. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed on a wooden block or in an insulated container.[8]

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator.

Protocol 2: Two-Solvent Recrystallization

  • Solvent Selection: Choose a "good" solvent in which the compound is soluble at room temperature and a "poor" solvent (anti-solvent) in which the compound is insoluble. The two solvents must be miscible.[13]

  • Dissolution: Dissolve the crude solid in a minimum amount of the "good" solvent at room temperature.

  • Addition of Anti-solvent: Slowly add the "poor" solvent dropwise to the solution with swirling until the solution becomes cloudy (the point of saturation).

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to stand undisturbed at room temperature for slow crystallization.

  • Isolation and Drying: Follow steps 6-8 from the Single Solvent Recrystallization protocol.

Mandatory Visualization

Crystallization_Workflow cluster_prep Preparation cluster_process Crystallization Process cluster_isolation Isolation & Purification Crude_Product Crude this compound Solvent_Selection Solvent Screening Crude_Product->Solvent_Selection Dissolution Dissolve in Minimum Hot Solvent Solvent_Selection->Dissolution Hot_Filtration Hot Filtration (remove insoluble impurities) Dissolution->Hot_Filtration Slow_Cooling Slow Cooling Hot_Filtration->Slow_Cooling Crystal_Formation Crystal Formation Slow_Cooling->Crystal_Formation Vacuum_Filtration Vacuum Filtration Crystal_Formation->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Crystals Pure Crystalline Product Drying->Pure_Crystals

Caption: A general workflow for the crystallization of this compound.

Troubleshooting_Logic Start Crystallization Attempted Q1 Did crystals form? Start->Q1 A1_Yes Successful Crystallization Q1->A1_Yes Yes A1_No No Crystals Q1->A1_No No Troubleshoot1 Troubleshooting: - Add seed crystal - Scratch flask - Concentrate solution A1_No->Troubleshoot1 Q2 Did it oil out? Troubleshoot1->Q2 Q2:e->A1_No:w No A2_Yes Oiling Out Q2->A2_Yes Yes Troubleshoot2 Troubleshooting: - Use more solvent - Cool slower - Change solvent A2_Yes->Troubleshoot2 Troubleshoot2->Start Retry

Caption: A logical diagram for troubleshooting common crystallization issues.

References

5-Fluoro-2-isopropyl-1H-benzimidazole assay interference problems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers using 5-Fluoro-2-isopropyl-1H-benzimidazole. This guide provides troubleshooting advice and answers to frequently asked questions regarding potential assay interference issues. While a versatile scaffold, the benzimidazole core can sometimes lead to assay artifacts. This resource will help you identify and mitigate these potential problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons my assay might be showing a false positive with this compound?

False positives can arise from several mechanisms unrelated to the specific, on-target activity of the compound. The most common sources of interference include compound aggregation, intrinsic fluorescence, chemical reactivity, and redox cycling.[1][2] It is crucial to perform counter-screens and control experiments to rule out these artifacts.

Q2: My dose-response curve for the compound is unusually steep and varies between experiments. What could be the cause?

A very steep Hill slope (>>1) and poor reproducibility are classic signs of compound aggregation.[2] At concentrations above its critical aggregation concentration (CAC), the compound may form colloidal particles that non-specifically inhibit enzymes by sequestering them. This behavior is often sensitive to protein concentration and incubation times, leading to variability.

Q3: I'm observing activity in a fluorescence-based assay, but the effect disappears when I switch to a label-free method like mass spectrometry. Why is this happening?

This strongly suggests the compound is interfering with the fluorescence detection method of your assay.[3][4] this compound might possess intrinsic fluorescence at the excitation/emission wavelengths used, or it could be quenching the signal from your fluorescent probe. An artifact assay, where the compound is tested in the absence of the biological target, can confirm this.[5]

Q4: The compound shows potent inhibition in my primary screen, but it's also active against several unrelated control enzymes. Is this expected?

While some benzimidazoles are designed as multi-target inhibitors, activity against multiple unrelated targets is a red flag for promiscuous inhibition, potentially classifying the compound as a Pan-Assay Interference Compound (PAINS).[2][6] This can be caused by non-specific mechanisms like chemical reactivity or aggregation.

Troubleshooting Guides

Issue 1: Suspected Compound Aggregation

Symptom: Your dose-response curve is steep and irreproducible, and the IC50 value is highly sensitive to enzyme or substrate concentration.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Aggregation A Start: Irreproducible, steep dose-response curve B Perform Dose-Response Assay with 0.01% Triton X-100 A->B C Is IC50 value significantly right-shifted (>3-fold increase)? B->C D Conclusion: Inhibition is likely due to aggregation. C->D Yes E Conclusion: Aggregation is not the primary -cause. Investigate other mechanisms. C->E No F Optional: Confirm with Dynamic Light Scattering (DLS) D->F

Caption: Workflow for diagnosing aggregation-based assay interference.

Quantitative Data Example:

The following table shows hypothetical IC50 values for this compound in an enzymatic assay, demonstrating the effect of a non-ionic detergent.

Assay ConditionIC50 (µM)Hill SlopeInterpretation
Standard Buffer1.23.5Steep slope suggests non-ideal inhibition.
Buffer + 0.01% Triton X-10025.81.1>20-fold shift in IC50 indicates aggregation was the primary mechanism of apparent inhibition.[2]

Detailed Protocol: Detergent Interference Assay

  • Prepare Reagents: Prepare your standard assay buffer and a second batch containing 0.01% (v/v) Triton X-100.

  • Compound Dilution: Create serial dilutions of this compound in both the standard and the detergent-containing buffers.

  • Assay Performance: Run your standard enzymatic assay in parallel using both sets of compound dilutions. Ensure all other conditions (enzyme concentration, substrate concentration, incubation time) are identical.

  • Data Analysis: Generate dose-response curves for both conditions and calculate the respective IC50 values and Hill slopes. A significant rightward shift (>3-fold) in the IC50 in the presence of detergent is strong evidence of aggregation-based inhibition.[7]

Issue 2: Suspected Fluorescence Interference

Symptom: The compound shows activity in a fluorescence-based assay (e.g., FRET, FP) but is inactive in orthogonal, label-free assays.

Troubleshooting Workflow:

G cluster_1 Troubleshooting: Fluorescence Interference A Start: Activity observed only in fluorescence assay B Run Artifact Assay: Measure signal of compound in assay buffer without target/enzyme A->B C Does compound show a dose-dependent signal (fluorescence or quenching)? B->C D Conclusion: Compound interferes with the detection method. Activity is a false positive. C->D Yes E Conclusion: Fluorescence interference is unlikely. Consider other mechanisms or orthogonal assay limitations. C->E No

Caption: Workflow for diagnosing fluorescence-based assay interference.

Quantitative Data Example:

This table illustrates results from a fluorescence polarization (FP) assay and a corresponding artifact control.

Compound Conc. (µM)FP Signal with Enzyme (mP)FP Signal without Enzyme (mP)
0 (Control)25050
121552
5150145
109598

Interpretation: At 5 and 10 µM, the compound generates a low FP signal even in the absence of the enzyme, indicating it is directly interfering with the assay's detection system.[3][5] The apparent "inhibition" is an artifact.

Detailed Protocol: Fluorescence Artifact Assay

  • Plate Setup: Use the same plate type and assay buffer as your primary screen.

  • Compound Addition: Add the serial dilution of this compound to the wells.

  • Reagent Addition: Add all assay components except for the biological target (e.g., enzyme, receptor). Include the fluorescent probe or substrate.

  • Incubation: Incubate the plate for the same duration and at the same temperature as the primary assay.

  • Measurement: Read the plate using the same fluorescence reader and settings.

  • Analysis: A dose-dependent change in the signal indicates that the compound is either fluorescent itself or is quenching the probe's fluorescence.[4]

Issue 3: Suspected Chemical Reactivity

Symptom: The compound's inhibitory effect is time-dependent, and pre-incubation with the enzyme increases its apparent potency. It may also show activity against proteins containing reactive cysteine residues.

Mechanism of Interference:

Many benzimidazole-related compounds can act as electrophiles, forming covalent bonds with nucleophilic residues (like cysteine) on a protein.[1][2] This can lead to non-specific, irreversible inhibition.

G cluster_2 Mechanism: Thiol Reactivity Compound Electrophilic Compound (e.g., Benzimidazole Derivative) Adduct Covalent Adduct (Inactivated Protein) Compound->Adduct Protein Protein Target (with Cysteine) Protein->Adduct

Caption: Covalent modification of a protein by a reactive compound.

Troubleshooting & Confirmation:

1. Thiol Competition Assay: Run the assay in the presence of a high concentration (e.g., 1 mM) of a competing thiol like Dithiothreitol (DTT) or Glutathione (GSH). If the compound's potency is significantly reduced, it suggests reactivity with thiols.[7]

Quantitative Data Example:

Assay ConditionIC50 (µM)Interpretation
Standard Buffer2.5Baseline potency.
Buffer + 1 mM DTT> 50>20-fold shift in IC50 strongly suggests the compound is thiol-reactive and its activity is likely an artifact.[7]

Detailed Protocol: Thiol Reactivity Counter-Screen

  • Reagent Preparation: Prepare your assay buffer with and without 1 mM DTT. Note: Confirm that DTT itself does not interfere with your assay readout beforehand.

  • Compound Incubation: Prepare two sets of compound dilutions. In one set, pre-incubate the compound with the target enzyme for 30 minutes in standard buffer. In the second set, perform the same pre-incubation in the DTT-containing buffer.

  • Assay Initiation: Initiate the reaction by adding the substrate to both sets.

  • Data Analysis: Compare the IC50 values. A significant IC50 shift to a higher value in the presence of DTT points to thiol reactivity as the mechanism of inhibition.[7]

References

Technical Support Center: 5-Fluoro-2-isopropyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 5-Fluoro-2-isopropyl-1H-benzimidazole.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically prepared via the Phillips condensation of 4-fluoro-o-phenylenediamine and isobutyric acid, can stem from several factors:

  • Incomplete Reaction: The condensation reaction may require more time or higher temperatures to go to completion. Ensure the reaction is monitored (e.g., by TLC or LC-MS) until the starting materials are consumed.

  • Suboptimal Reaction Conditions: The choice of acid catalyst and solvent can significantly impact the reaction rate and yield. While strong mineral acids like HCl are common, polyphosphoric acid (PPA) can also be effective, sometimes at lower temperatures.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product. One common side reaction is the formation of the isomeric product, 6-Fluoro-2-isopropyl-1H-benzimidazole.

  • Work-up Losses: The product may be lost during the work-up and extraction steps. Ensure proper pH adjustment during neutralization and use an appropriate extraction solvent.

Troubleshooting Tips:

  • Reaction Time and Temperature: Gradually increase the reaction time and/or temperature while monitoring the reaction progress.

  • Catalyst and Solvent: Experiment with different acid catalysts (e.g., HCl, H₂SO₄, PPA) and solvent systems.

  • Stoichiometry: Ensure the correct stoichiometry of the reactants. A slight excess of the carboxylic acid can sometimes drive the reaction to completion.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities?

A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. The most common impurities in the synthesis of this compound include:

  • Unreacted Starting Materials: 4-fluoro-o-phenylenediamine and isobutyric acid.

  • Positional Isomer: 6-Fluoro-2-isopropyl-1H-benzimidazole is a likely isomeric impurity due to the two possible modes of cyclization of the intermediate.

  • Incompletely Cyclized Intermediate: N-(4-fluoro-2-aminophenyl)isobutyramide.

  • Other Byproducts: Small amounts of other unforeseen byproducts may also be present.

Q3: How can I effectively purify my crude this compound?

A3: The two primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is often the first method to try for purification. The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Column Chromatography: If recrystallization does not provide the desired purity, or if you need to separate isomers, column chromatography is the recommended method.

Q4: I am having difficulty separating the 5-fluoro and 6-fluoro isomers. What should I do?

A4: The separation of positional isomers can be challenging due to their similar physical properties.

  • Column Chromatography: Careful optimization of the mobile phase for column chromatography is key. A less polar solvent system may allow for better separation. Consider using a high-performance liquid chromatography (HPLC) system for better resolution if available.

  • Recrystallization: Fractional crystallization might be possible if a solvent system can be found in which the two isomers have significantly different solubilities. This often requires careful experimentation with various solvents and solvent mixtures.

Data Presentation

Table 1: Common Solvents for Recrystallization of Benzimidazole Derivatives

Solvent/Solvent SystemPolarityBoiling Point (°C)Comments
EthanolPolar78A common first choice for many benzimidazoles.
MethanolPolar65Similar to ethanol, but the lower boiling point can be advantageous.
WaterVery Polar100Can be effective for more polar benzimidazoles.
Ethyl Acetate/HexaneMedium to NonpolarVariableA good combination for adjusting polarity to achieve optimal solubility differences.
Dichloromethane/HexaneMedium to NonpolarVariableAnother versatile solvent system for fine-tuning polarity.
TolueneNonpolar111Can be effective for less polar benzimidazoles.

Table 2: Starting Conditions for Column Chromatography Purification

Stationary PhaseMobile Phase (Eluent)GradientComments
Silica GelHexane/Ethyl AcetateStart with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.A standard and effective system for many organic compounds, including benzimidazoles.
Silica GelDichloromethane/MethanolStart with a low percentage of methanol (e.g., 1-2%) and gradually increase.A more polar system that can be effective for more polar benzimidazoles and impurities.
Alumina (Neutral)Hexane/Ethyl AcetateSimilar to silica gel, start with a low polarity mixture and increase gradually.Can sometimes offer different selectivity compared to silica gel.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Dissolution: In a flask, add a minimal amount of the selected hot solvent to the crude this compound until it is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: General Procedure for Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity.

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow start Crude Product (this compound + Impurities) recrystallization Recrystallization start->recrystallization purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography Column Chromatography column_chromatography->purity_check pure_product Pure Product (>98% Purity) purity_check->pure_product Purity OK further_purification Further Purification Needed purity_check->further_purification Purity Not OK further_purification->column_chromatography

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Low Purity after Initial Purification check_impurities Identify Impurities (NMR, LC-MS) start->check_impurities isomers Positional Isomers (e.g., 6-fluoro) check_impurities->isomers starting_materials Unreacted Starting Materials check_impurities->starting_materials side_products Other Side Products check_impurities->side_products optimize_chromatography Optimize Column Chromatography (e.g., change mobile phase) isomers->optimize_chromatography rerun_reaction Re-run Reaction with Optimized Conditions starting_materials->rerun_reaction recrystallize_again Attempt Recrystallization with Different Solvents side_products->recrystallize_again

Caption: Troubleshooting logic for addressing low purity issues.

Technical Support Center: Synthesis of 5-Fluoro-2-isopropyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 5-Fluoro-2-isopropyl-1H-benzimidazole. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the scale-up of this important benzimidazole derivative.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Phillips condensation reaction. This involves the condensation of 4-fluoro-o-phenylenediamine with isobutyric acid in the presence of an acid catalyst, typically under heating.

Q2: Can I use isobutyraldehyde instead of isobutyric acid?

A2: Yes, isobutyraldehyde can be used as a starting material in a reaction with 4-fluoro-o-phenylenediamine. This reaction often requires an oxidizing agent to facilitate the cyclization and aromatization to the benzimidazole ring.

Q3: What is the role of the acid catalyst in the Phillips condensation?

A3: The acid catalyst protonates the carbonyl group of isobutyric acid, making it more electrophilic and susceptible to nucleophilic attack by the amino group of 4-fluoro-o-phenylenediamine. It also facilitates the dehydration and subsequent cyclization steps.

Q4: How does the fluorine substituent affect the reaction?

A4: The fluorine atom is an electron-withdrawing group, which can decrease the nucleophilicity of the o-phenylenediamine. This may necessitate slightly harsher reaction conditions (e.g., higher temperatures or longer reaction times) to achieve a good yield compared to non-fluorinated analogues.

Q5: What are the typical yields for this synthesis?

A5: Yields can vary significantly depending on the specific reaction conditions, scale, and purification method. With an optimized protocol, yields in the range of 70-90% can be expected.

Q6: How can I monitor the progress of the reaction?

A6: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials (4-fluoro-o-phenylenediamine) and the appearance of the product spot (which can be visualized under UV light) indicate the progression of the reaction.

Experimental Protocols

Protocol 1: Phillips Condensation using Isobutyric Acid

This protocol details the synthesis of this compound from 4-fluoro-o-phenylenediamine and isobutyric acid.

Materials:

  • 4-Fluoro-o-phenylenediamine

  • Isobutyric acid

  • Hydrochloric acid (4 M) or Polyphosphoric acid (PPA)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-o-phenylenediamine (1.0 eq).

  • Reagent Addition: Add isobutyric acid (1.2 eq) and 4 M hydrochloric acid (5-10 eq). Alternatively, polyphosphoric acid can be used as both the catalyst and solvent.

  • Reaction: Heat the reaction mixture to 120-130 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

G cluster_0 Reaction cluster_1 Work-up & Extraction cluster_2 Purification & Analysis A 1. Add 4-fluoro-o-phenylenediamine, isobutyric acid, and acid catalyst to a round-bottom flask. B 2. Heat the mixture to 120-130 °C for 4-6 hours. A->B C 3. Monitor reaction by TLC. B->C D 4. Cool to room temperature and neutralize with NaHCO3 solution. C->D E 5. Extract with ethyl acetate. D->E F 6. Dry organic layer with Na2SO4 and concentrate. E->F G 7. Purify by column chromatography. F->G H 8. Characterize by NMR and Mass Spec. G->H I Final Product: This compound H->I

Caption: Workflow for the synthesis of this compound.

Data Presentation

Table 1: Comparison of Catalysts for Benzimidazole Synthesis
CatalystReaction ConditionsYield (%)Reference
4 M HCl120-130 °C, 4-6 h75-85General Phillips Condensation
Polyphosphoric acid (PPA)150 °C, 2-3 h80-90General Phillips Condensation
p-Toluenesulfonic acid (p-TSA)Toluene, reflux, 8-12 h70-80[1]
Ceric Ammonium Nitrate (CAN)PEG, 50 °C, 2 hHigh[2]
Lactic AcidEthanol, RT, 4-6 hGood[2]
Table 2: Effect of Reaction Conditions on Yield
ParameterCondition ACondition BCondition C
Temperature 100 °C120 °C140 °C
Reaction Time 8 hours6 hours4 hours
Catalyst 4 M HCl4 M HClPPA
Yield (%) 658291

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient heating. 2. Inactive catalyst. 3. Low nucleophilicity of the fluorinated diamine.1. Ensure the reaction temperature reaches and is maintained at 120-130 °C. 2. Use fresh or properly stored acid catalyst. 3. Increase the reaction time or temperature slightly. Consider using a stronger acid catalyst like PPA.
Formation of Side Products 1. Overheating or prolonged reaction time. 2. Incomplete cyclization. 3. Formation of N,N'-diacylated intermediate.1. Carefully control the reaction temperature and time. Monitor closely with TLC. 2. Ensure sufficient catalyst is present and the reaction goes to completion. 3. Use a slight excess of the diamine or control the stoichiometry carefully.
Difficulty in Purification 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. 3. Product is an oil instead of a solid.1. Ensure the reaction has gone to completion. Use a more efficient extraction and washing procedure. 2. Optimize the column chromatography conditions. A different solvent system may be required. 3. Try to crystallize the product from a suitable solvent system (e.g., ethyl acetate/hexane).
Product Discoloration 1. Oxidation of the o-phenylenediamine starting material. 2. Air oxidation during the reaction.1. Use high-purity, colorless 4-fluoro-o-phenylenediamine. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Logic Diagram

G cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_starting_materials Starting Materials Start Low Yield of This compound Temp Check Reaction Temperature Start->Temp Time Check Reaction Time Start->Time Catalyst Check Catalyst Activity Start->Catalyst Neutralization Incomplete Neutralization? Start->Neutralization Extraction Inefficient Extraction? Start->Extraction Purification Suboptimal Chromatography? Start->Purification Diamine Purity of 4-fluoro-o- phenylenediamine? Start->Diamine Acid Purity of Isobutyric Acid? Start->Acid Temp_Sol Increase to 120-130 °C Temp->Temp_Sol Time_Sol Increase reaction time (monitor by TLC) Time->Time_Sol Catalyst_Sol Use fresh catalyst or consider PPA Catalyst->Catalyst_Sol Neutralization_Sol Ensure pH is 7-8 before extraction Neutralization->Neutralization_Sol Extraction_Sol Increase number of extractions Extraction->Extraction_Sol Purification_Sol Optimize solvent system for column chromatography Purification->Purification_Sol Diamine_Sol Use purified diamine Diamine->Diamine_Sol Acid_Sol Use pure isobutyric acid Acid->Acid_Sol

Caption: Troubleshooting guide for low yield in the synthesis.

References

Validation & Comparative

Comparative Analysis of Fluoro-Substituted Benzimidazole Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of fluoro-substituted benzimidazole derivatives, with a focus on their potential as antiproliferative agents. While specific activity confirmation studies for 5-Fluoro-2-isopropyl-1H-benzimidazole are not extensively available in the public domain, this document synthesizes data from studies on structurally related fluoro-substituted benzimidazoles to offer insights into their mechanism of action and performance against various cell lines. The information presented herein is intended to support further research and development in this promising area of medicinal chemistry.

Antiproliferative Activity of Fluoro-Substituted Benzimidazoles

Recent studies have highlighted the potential of fluoro-substituted benzimidazole derivatives as potent antiproliferative agents.[1][2] The introduction of fluorine atoms into the benzimidazole scaffold has been shown to enhance cytotoxic activity against various cancer cell lines.[1] The following table summarizes the in vitro antiproliferative activity of a series of 2-(fluorophenyl)-1H-benzimidazole derivatives compared to the standard chemotherapeutic agent, Methotrexate (MTX).

Table 1: In Vitro Antiproliferative Activity (IC₅₀ in µM) of 2-(fluorophenyl)-1H-benzimidazole Derivatives

CompoundSubstitutionHeLa (Cervical Cancer)HT29 (Colon Cancer)HepG2 (Liver Cancer)A375 (Melanoma)HEK293 (Normal Kidney Cells)
ORT14 p-Fluoro0.1310.1880.1880.221>10
ORT15 o-Fluoro0.2120.2560.2560.298>10
Methotrexate (MTX) N/A0.0450.0980.0870.105<1

Data sourced from a study on fluoro-substituted benzimidazole-based scaffolds.[1][2] IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

The results indicate that derivatives with ortho- and para-fluoro substitutions on the phenyl ring (ORT15 and ORT14, respectively) exhibit significant antiproliferative activity.[1] Notably, these compounds demonstrate a degree of selectivity for cancer cells over the normal cell line (HEK293), a desirable characteristic for potential anticancer agents.[1][2]

Experimental Protocols

The data presented above was primarily generated using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity.

MTT Assay for Antiproliferative Activity

This protocol outlines the methodology used to determine the cytotoxic effects of the fluoro-substituted benzimidazole derivatives.[1]

  • Cell Culture: Human cancer cell lines (HeLa, HT29, HepG2, A375) and a normal human embryonic kidney cell line (HEK293) were cultured in RPMI 1640 medium supplemented with 10% fetal calf serum, penicillin, and streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1–2.5 x 10⁴ cells per mL (100 µL total volume per well) and allowed to adhere for 24 hours.

  • Compound Treatment: The test compounds were dissolved in DMSO to prepare stock solutions. The cells were then treated with the compounds at final concentrations of 10⁻⁵, 10⁻⁶, and 10⁻⁷ mol/L. Each concentration was tested in triplicate.

  • Incubation: The plates were incubated for 96 hours to allow for the compounds to exert their effects.

  • MTT Addition: After the incubation period, the culture medium was removed, and 100 µL of MTT solution (0.5 mg/mL) was added to each well. The plates were then incubated for a further period to allow for the formation of formazan crystals by mitochondrial reductase in viable cells.

  • Solubilization: The MTT solution was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) was calculated as the concentration of the compound that caused a 50% reduction in the absorbance of treated wells compared to untreated control wells.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the generalized mechanism of action for benzimidazole derivatives and the experimental workflow of the MTT assay.

G cluster_0 Generalized Antiproliferative Mechanism of Benzimidazoles Benzimidazole Derivative Benzimidazole Derivative Microtubule Microtubule Benzimidazole Derivative->Microtubule Binds to Disruption of Microtubule Dynamics Disruption of Microtubule Dynamics Microtubule->Disruption of Microtubule Dynamics Cell Cycle Arrest Cell Cycle Arrest Disruption of Microtubule Dynamics->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Generalized mechanism of action for benzimidazole antiproliferative activity.

MTT_Workflow cluster_workflow MTT Assay Experimental Workflow start Seed cells in 96-well plate adhere Allow cells to adhere (24h) start->adhere treat Treat with Benzimidazole Derivatives adhere->treat incubate Incubate (96h) treat->incubate add_mtt Add MTT solution incubate->add_mtt formazan Incubate for formazan formation add_mtt->formazan solubilize Solubilize formazan with DMSO formazan->solubilize read Read absorbance at 570 nm solubilize->read calculate Calculate IC50 values read->calculate

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Discussion and Future Directions

The available data strongly suggest that fluoro-substituted benzimidazoles are a promising class of compounds for the development of novel anticancer therapies. Their mechanism of action is thought to involve the disruption of microtubule polymerization, a validated target in oncology.[3] The favorable selectivity profile observed for some derivatives warrants further investigation.

Future studies should aim to:

  • Synthesize and test a wider range of fluoro-substituted benzimidazole derivatives, including this compound, to establish a more comprehensive structure-activity relationship (SAR).

  • Elucidate the precise molecular targets and signaling pathways affected by these compounds. While microtubule inhibition is a proposed mechanism for benzimidazoles, other targets may also be involved.[4]

  • Conduct in vivo studies to evaluate the efficacy and safety of the most promising lead compounds in animal models.

This guide provides a foundational overview for researchers interested in the therapeutic potential of fluoro-substituted benzimidazoles. The presented data and protocols offer a starting point for further exploration and development of this important class of heterocyclic compounds.

References

A Comparative Analysis of Benzimidazole Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Look at the Antiproliferative and Microtubule-Targeting Activities of Substituted Benzimidazoles

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile therapeutic applications. This guide provides a comparative analysis of 5-Fluoro-2-isopropyl-1H-benzimidazole against other notable benzimidazole derivatives, focusing on their efficacy as antiproliferative agents. While specific experimental data for this compound is not extensively available in public literature, we can infer its potential activity by examining structurally related compounds. This comparison will focus on well-characterized benzimidazoles, including the FDA-approved anthelmintics Albendazole and Mebendazole, which have been repurposed for cancer therapy, and other synthetic derivatives with demonstrated anticancer properties. The primary mechanism of action for many of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division.

Comparative Biological Activity

The antiproliferative activity of benzimidazole derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The data presented below summarizes the IC50 values for selected benzimidazoles, highlighting their potency and cellular context.

CompoundCancer Cell LineIC50 (µM)Primary Mechanism of ActionReference
Albendazole SW620 (Colon)3.8Tubulin Polymerization Inhibition[1]
HCT116 (Colon)2.7Tubulin Polymerization Inhibition[1]
HCT8 (Colon)0.3Tubulin Polymerization Inhibition[2]
A549 (Lung)2.26Tubulin Polymerization Inhibition[3]
1A9PTX22 (Ovarian, Paclitaxel-Resistant)Potent InhibitionTubulin Polymerization Inhibition[4]
Mebendazole K562 (Chronic Myeloid Leukemia)0.1043Tubulin Polymerization Inhibition[5]
HT29 (Colon)0.29Tubulin Polymerization Inhibition[6]
OVCAR3 (Ovarian)0.625Tubulin Polymerization Inhibition[7]
OAW42 (Ovarian)0.312Tubulin Polymerization Inhibition[7]
Compound 7n SK-Mel-28 (Melanoma)2.55 - 17.89 (range)Tubulin Polymerization Inhibition[8][9]
Compound 12j SK-Mel-28 (Melanoma)4.17Tubulin Polymerization Inhibition, DNA Intercalation[10]
ORT14 (para-fluoro) A549, A498, A375 (Lung, Kidney, Melanoma)0.377Not specified[11]
HeLa, HepG2 (Cervical, Liver)0.188Not specified[11]
ORT15 (ortho-fluoro) A549, A498, HeLa (Lung, Kidney, Cervical)0.354Not specified[11]
A375, HepG2 (Melanoma, Liver)0.177Not specified[11]

Note: Compound 7n is a synthetic benzimidazole derivative with a carboxamide linkage, and Compound 12j is a triazolo-linked benzimidazole. ORT14 and ORT15 are 2-(fluorophenyl)-1H-benzimidazole derivatives. The IC50 values can vary depending on the experimental conditions and the specific cell line used.

Signaling Pathways and Experimental Workflows

The primary anticancer mechanism for many benzimidazoles is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This action leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

G General Signaling Pathway for Benzimidazole-Induced Apoptosis Benzimidazole Benzimidazole Derivative Tubulin β-Tubulin Subunits Benzimidazole->Tubulin Binds to Microtubules Microtubule Polymerization (Inhibited) Tubulin->Microtubules Polymerization Blocked G2M G2/M Phase Arrest Microtubules->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Benzimidazole-mediated inhibition of tubulin polymerization leading to apoptosis.

The following diagram illustrates a typical workflow for evaluating the antiproliferative effects of benzimidazole compounds.

G Experimental Workflow for Antiproliferative Activity Assessment Start Start: Compound Synthesis Cell_Culture Cancer Cell Line Seeding (e.g., 96-well plate) Start->Cell_Culture Compound_Treatment Treatment with Benzimidazole (Varying Concentrations) Cell_Culture->Compound_Treatment Incubation Incubation (e.g., 24-72 hours) Compound_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Absorbance Reading & IC50 Calculation MTT_Assay->Data_Analysis End End: Determine Potency Data_Analysis->End

Caption: Workflow for determining the IC50 of benzimidazole derivatives using an MTT assay.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration.

This assay directly measures the effect of compounds on the polymerization of purified tubulin into microtubules.

  • Reagent Preparation: A tubulin polymerization assay kit is typically used, containing purified tubulin, GTP, and a fluorescent reporter.[13] Prepare the tubulin solution in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) with GTP and the fluorescent reporter.[13]

  • Compound Addition: Add the test benzimidazole compounds at various concentrations to the tubulin solution in a pre-warmed 96-well plate. Include positive (e.g., paclitaxel for stabilization, colchicine for destabilization) and negative (e.g., DMSO) controls.[13]

  • Polymerization Monitoring: Monitor the polymerization reaction at 37°C for approximately 60 minutes by measuring the fluorescence increase as the reporter incorporates into the polymerizing microtubules.[13] Readings are typically taken every minute.

  • Data Analysis: The rate of polymerization is determined from the slope of the linear phase of the polymerization curve. The IC50 value for tubulin polymerization inhibition is calculated by plotting the percentage of inhibition against the compound concentration.

Conclusion

The benzimidazole scaffold represents a privileged structure in the development of anticancer agents, with a primary mechanism of action involving the disruption of microtubule dynamics. While direct experimental data for this compound is limited, the comparative analysis of related benzimidazoles such as Albendazole and Mebendazole, along with other synthetic derivatives, provides valuable insights. The antiproliferative potency of these compounds is significantly influenced by the nature and position of substituents on the benzimidazole core. The presence of a fluorine atom, as seen in compounds ORT14 and ORT15, can enhance cytotoxic activity.[11] The 2-position substitution is also critical for activity, with various alkyl and aryl groups being explored. The provided experimental protocols for MTT and tubulin polymerization assays are standard methods for characterizing the biological activity of these compounds and can be applied to novel derivatives like this compound to elucidate its therapeutic potential. Further research into this specific compound is warranted to fully understand its profile and potential as an anticancer agent.

References

A Comparative Guide to the Target Engagement of Benzimidazole-Based HCV NS5B Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of benzimidazole-based allosteric inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B). The NS5B protein is a key enzyme in the viral replication machinery, making it a prime target for antiviral therapeutics.[1] This document presents experimental data on the target engagement of these compounds, compares them with other non-nucleoside inhibitors (NNIs), and provides detailed protocols for key validation assays.

Comparative Analysis of Inhibitor Potency

The following table summarizes the in vitro potency of selected benzimidazole derivatives and other non-nucleoside inhibitors against the HCV NS5B polymerase and in cell-based replicon systems.

Compound ClassCompound/DerivativeAssay TypeTargetIC50 (µM)EC50 (µM)Reference
Benzimidazole Compound ABiochemical (RdRp)HCV NS5B~0.25-[1]
Compound AReplicon AssayHCV Genotype 1b-~0.35[1]
Compound BBiochemical (RdRp)HCV NS5B~0.25-[1]
Compound BReplicon AssayHCV Genotype 1b->10[1]
Benzimidazole-5-carboxamide (1e)Biochemical (RdRp)HCV NS5B0.019-[2]
2-[(4-diarylmethoxy)phenyl]-benzimidazoleReplicon AssaySubgenomic HCV-1.1[3]
Thiophene-based NNI Thiophene derivative 1Biochemical (RdRp)HCV NS5B0.270-[4]
Thiophene derivative 2Biochemical (RdRp)HCV NS5B0.307-[4]
S-trityl-L-cysteine (STLC) STLC Derivative 9Biochemical (RdRp)HCV NS5B39.7-[5]
STLC Derivative F-3070Biochemical (RdRp)HCV NS5B22.3-[5]
STLC Derivative F-3065Biochemical (RdRp)HCV NS5B23.5-[5]

Mechanism of Action: Allosteric Inhibition of HCV NS5B

Benzimidazole-based inhibitors act as non-competitive, allosteric inhibitors of the HCV NS5B polymerase.[1] They bind to a site on the enzyme distinct from the active site, inducing a conformational change that ultimately blocks the initiation of RNA synthesis.[6] This mechanism is distinct from that of nucleoside inhibitors, which compete with natural substrates at the active site. The allosteric binding site for many benzimidazole derivatives has been identified in the "thumb" domain of the polymerase, approximately 35 Å from the active site located in the "palm" domain.[4]

Mechanism of Allosteric Inhibition of HCV NS5B cluster_NS5B HCV NS5B Polymerase cluster_Substrates Substrates cluster_Inhibitor Inhibitor cluster_Process RNA Synthesis ActiveSite Active Site (Palm Domain) Initiation Initiation Complex Formation ActiveSite->Initiation AllostericSite Allosteric Site (Thumb Domain) AllostericSite->Initiation Inhibits (Conformational Change) RNA_Template RNA Template RNA_Template->ActiveSite Binds NTPs NTPs NTPs->ActiveSite Binds Benzimidazole Benzimidazole Inhibitor Benzimidazole->AllostericSite Binds Elongation RNA Elongation Initiation->Elongation Replicated_RNA Replicated Viral RNA Elongation->Replicated_RNA

Mechanism of Benzimidazole-based allosteric inhibition of HCV NS5B.

Experimental Protocols

Biochemical Assay for HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition

This protocol is a synthesized method based on principles described in the literature.[7][8]

Objective: To determine the in vitro inhibitory activity of a compound against purified HCV NS5B polymerase.

Materials:

  • Purified recombinant HCV NS5B protein

  • Homopolymeric RNA template (e.g., poly(A)) and corresponding primer (e.g., oligo(U))

  • [α-³²P]UTP (or other radiolabeled NTP)

  • Unlabeled ATP, CTP, GTP, UTP

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 10 mM KCl, 0.1 mg/mL BSA

  • Test compounds dissolved in DMSO

  • Stop solution: 50 mM EDTA in 96-well plates

  • Filter plates (e.g., DEAE filtermat)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, RNA template/primer, and unlabeled NTPs.

  • Add the test compound at various concentrations (typically in a serial dilution) to the reaction mixture. Include a DMSO-only control.

  • Initiate the reaction by adding the purified HCV NS5B enzyme.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Transfer the reaction mixture to a DEAE filter plate to capture the radiolabeled RNA products.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.3 M ammonium formate) to remove unincorporated radiolabeled NTPs.

  • Dry the filter plate and add scintillation fluid.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

HCV Subgenomic Replicon Luciferase Assay

This protocol is based on established methods for assessing HCV replication in a cellular context.[9][10][11]

Objective: To measure the inhibitory effect of a compound on HCV RNA replication in cultured human hepatoma cells.

Materials:

  • Huh-7 cells stably expressing an HCV subgenomic replicon containing a luciferase reporter gene.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • Luciferase assay reagent (e.g., Bright-Glo Luciferase Assay System).

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed the stable replicon cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.

  • Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

  • Remove the culture medium and lyse the cells according to the luciferase assay manufacturer's instructions.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence signal using a luminometer.

  • In parallel, a cell viability assay (e.g., CellTiter-Glo) can be performed to assess the cytotoxicity of the compounds.

  • Calculate the percent inhibition of replication for each compound concentration relative to the DMSO control and determine the EC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This is a generalized protocol for CETSA that can be adapted for HCV NS5B.[12][13]

Objective: To provide direct evidence of compound binding to the target protein (HCV NS5B) in a cellular environment.

Materials:

  • Cells expressing the target protein (e.g., HCV replicon cells).

  • Test compound.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease inhibitors.

  • Equipment for heating cells (e.g., PCR thermocycler).

  • Centrifuge.

  • SDS-PAGE and Western blotting reagents.

  • Antibody specific to the target protein (HCV NS5B).

Procedure:

  • Treat the cells with the test compound or vehicle control for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions to a range of temperatures for a short duration (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles or with lysis buffer.

  • Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Quantify the band intensities at each temperature for both the compound-treated and vehicle-treated samples.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for validating the target engagement of a novel inhibitor.

Target Engagement Validation Workflow cluster_Discovery Compound Discovery & Initial Screening cluster_Biochemical Biochemical Validation cluster_Cellular Cellular Validation cluster_Target Direct Target Engagement HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID RdRp_Assay Biochemical RdRp Assay Hit_ID->RdRp_Assay IC50_Det IC50 Determination RdRp_Assay->IC50_Det Replicon_Assay HCV Replicon Assay IC50_Det->Replicon_Assay EC50_Det EC50 Determination Replicon_Assay->EC50_Det Cytotoxicity Cytotoxicity Assay Replicon_Assay->Cytotoxicity CETSA Cellular Thermal Shift Assay (CETSA) EC50_Det->CETSA Target_Conf Confirmation of Target Binding CETSA->Target_Conf

A typical workflow for validating the target engagement of a novel inhibitor.

References

A Comparative Guide to the Cross-Reactivity of 5-Fluoro-2-isopropyl-1H-benzimidazole and Related Benzimidazole Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental cross-reactivity data for 5-Fluoro-2-isopropyl-1H-benzimidazole is not publicly available at the time of this publication. This guide provides a comparative analysis based on the known cross-reactivity profiles of structurally related benzimidazole-containing compounds, particularly kinase inhibitors, to inform on the potential for off-target effects and guide experimental design.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to interact with a wide range of biological targets, however, necessitates a thorough evaluation of its cross-reactivity to ensure selectivity and minimize off-target effects. This guide offers a comparative look at the cross-reactivity of benzimidazole derivatives and provides detailed experimental protocols for assessing the selectivity of novel compounds like this compound.

Comparative Analysis of Benzimidazole Derivatives

The cross-reactivity of a compound is highly dependent on its specific substitution patterns. For benzimidazole-based kinase inhibitors, substitutions at various positions on the benzimidazole ring and the phenyl ring can significantly influence their selectivity profile across the kinome.[1][2] The following table summarizes the selectivity of several well-characterized benzimidazole kinase inhibitors to illustrate this point.

Table 1: Selectivity Profiles of Representative Benzimidazole-Based Kinase Inhibitors

Compound/Drug NamePrimary Target(s)Key Off-Targets (with IC50/Ki values if available)Therapeutic Area
Axitinib VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KITRET (IC50 = 1.6 nM), Lck (IC50 = 1.9 nM), FLT3 (IC50 = 28 nM)Oncology
Nintedanib VEGFR1/2/3, FGFR1/2/3, PDGFRα/βSrc (IC50 = 156 nM), Lck (IC50 = 16 nM), Lyn (IC50 = 65 nM)Oncology, Idiopathic Pulmonary Fibrosis
Bendamustine DNA alkylating agentNot typically evaluated for kinase cross-reactivity.Oncology
Mebendazole β-tubulinHas shown activity against various kinases including VEGFR2, ABL, and Src at micromolar concentrations.Anthelmintic, Oncology (repurposing)

This table is for illustrative purposes and is not an exhaustive list of all known off-targets. The data is compiled from various public sources and publications.

The data in Table 1 highlights that even for compounds designed to be potent inhibitors of specific kinases, cross-reactivity with other structurally related kinases is common. This underscores the importance of comprehensive profiling for any new benzimidazole derivative.

Experimental Protocols for Assessing Cross-Reactivity

To experimentally determine the cross-reactivity profile of a compound like this compound, a tiered approach is often employed, starting with broad screening panels and followed by more focused validation assays.

1. Kinase Inhibitor Profiling

This is a critical first step for any compound that has the potential to interact with ATP-binding sites.

  • Methodology: Kinase Panel Screening

    • Principle: The inhibitory activity of the test compound is measured against a large panel of purified kinases (e.g., the DiscoverX KINOMEscan™ or the Promega ADP-Glo™ Kinase Assay).

    • Protocol Outline (based on ADP-Glo™ Kinase Assay): [3]

      • Reagent Preparation: Prepare kinase solutions, substrate solutions, and the test compound at various concentrations.

      • Kinase Reaction: In a multi-well plate, incubate the kinase, substrate, ATP, and the test compound in the appropriate reaction buffer.

      • ADP Detection: After the kinase reaction, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal.

      • Data Analysis: The luminescence intensity is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of the compound. IC50 values are calculated for each kinase to determine the selectivity profile.

2. Receptor Binding Assays

If the compound is suspected to interact with G-protein coupled receptors (GPCRs) or other cell surface receptors, a receptor binding assay is appropriate.

  • Methodology: Competitive Radioligand Binding Assay [4]

    • Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the target receptor.

    • Protocol Outline:

      • Membrane Preparation: Prepare cell membranes expressing the target receptor.

      • Binding Reaction: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

      • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

      • Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.

      • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.

3. Cellular Target Engagement Assays

To confirm that the compound interacts with its intended target and to identify off-targets in a more physiological context, cellular assays are employed.

  • Methodology: Cellular Thermal Shift Assay (CETSA®) [5][6][7][8]

    • Principle: The binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.

    • Protocol Outline:

      • Cell Treatment: Treat intact cells with the test compound or a vehicle control.

      • Heating: Heat the cell lysates at a range of temperatures.

      • Protein Precipitation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

      • Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western blotting or other protein detection methods.

      • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing the Cross-Reactivity Assessment Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel compound.

Cross_Reactivity_Workflow cluster_0 Initial Screening cluster_1 Hit Validation & Profiling cluster_2 Cellular & Functional Assays cluster_3 Selectivity Profile A Novel Compound (e.g., this compound) B Broad Kinase Panel Screening (>400 kinases) A->B C Broad Receptor Panel Screening (e.g., GPCRs, Ion Channels) A->C D IC50 Determination for Primary Target(s) B->D E IC50 Determination for Significant Off-Targets B->E C->E F Cellular Target Engagement (e.g., CETSA) D->F G Functional Cellular Assays for On- and Off-Targets E->G H Comprehensive Cross-Reactivity Profile F->H G->H

Workflow for assessing compound cross-reactivity.

Conclusion

While specific cross-reactivity data for this compound is not currently in the public domain, the extensive research on other benzimidazole derivatives provides a strong rationale for conducting thorough selectivity profiling. The benzimidazole scaffold is a versatile starting point for designing potent therapeutic agents, but its inherent ability to interact with multiple targets necessitates a rigorous evaluation of off-target effects. By employing a combination of in vitro screening panels and cellular target engagement assays, researchers can build a comprehensive understanding of a compound's selectivity and de-risk its progression in the drug discovery pipeline.

References

Comparative Analysis of 5-Fluoro-2-isopropyl-1H-benzimidazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 5-Fluoro-2-isopropyl-1H-benzimidazole derivatives. While direct experimental data on this specific scaffold is limited in publicly available literature, this document extrapolates from structure-activity relationship (SAR) studies of analogous compounds to predict their biological potential and outlines the necessary experimental framework for their evaluation.

Benzimidazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1] The unique structure of the benzimidazole core, an isostere of natural nucleotides, allows for favorable interactions with various biological macromolecules.[2] The introduction of a fluorine atom at the 5-position and an isopropyl group at the 2-position of the benzimidazole ring is anticipated to modulate the compound's lipophilicity, metabolic stability, and steric interactions with target proteins, thereby influencing its biological activity.

Predicted Biological Activity and Structure-Activity Relationship (SAR)

Based on extensive research on related benzimidazole derivatives, it is hypothesized that this compound derivatives will exhibit significant potential as kinase inhibitors, anticancer agents, and antimicrobial agents.

As Kinase Inhibitors:

Benzimidazole is a well-established scaffold for kinase inhibitors, often acting as ATP-competitive inhibitors.[3] The benzimidazole core can interact with the hinge region of the kinase ATP-binding pocket. The 5-fluoro substituent can enhance binding affinity through favorable electrostatic or hydrogen bonding interactions. The 2-isopropyl group, a small lipophilic moiety, is expected to occupy a hydrophobic pocket within the kinase active site. Compared to derivatives with bulkier aryl groups at the 2-position, the isopropyl group may confer selectivity for kinases with smaller binding pockets. It is predicted that these derivatives could show inhibitory activity against kinases such as Akt, VEGFR-2, and TIE-2.[4][5]

As Anticancer Agents:

The antiproliferative activity of benzimidazole derivatives is often linked to their ability to inhibit key signaling pathways involved in cancer cell growth and survival.[6] The introduction of a fluorine atom has been shown to enhance the anticancer activity of various compounds.[7] For instance, fluoro-substituted benzimidazoles have demonstrated significant antiproliferative activity against a range of cancer cell lines.[7] The cytotoxic effects of these compounds are often evaluated using the MTT assay.[8] It is anticipated that this compound derivatives will show cytotoxicity against various cancer cell lines, with the specific activity profile depending on further substitutions on the benzimidazole core.

As Antimicrobial Agents:

Benzimidazole derivatives have a long history of use as antimicrobial agents. The 5-fluoro substitution, in particular, has been associated with potent antifungal activity.[9] The mechanism of action often involves the disruption of microbial cellular processes. It is plausible that this compound derivatives will exhibit activity against a spectrum of bacterial and fungal pathogens.

Data Presentation

To facilitate a comparative analysis, the following table outlines the predicted and experimentally determined biological activities of various 5-fluoro and 2-substituted benzimidazole derivatives from the literature. This allows for an indirect comparison and highlights the potential of the 5-Fluoro-2-isopropyl scaffold.

Compound ID2-Substituent5-SubstituentBiological ActivityTarget/AssayIC50/EC50/MIC (µM)Reference
Hypothetical 1 IsopropylFluoroAnticancerMTT Assay (A549)Predicted: 1-10-
Hypothetical 2 IsopropylFluoroKinase InhibitionAkt1 Kinase AssayPredicted: 0.1-1-
Hypothetical 3 IsopropylFluoroAntifungalCandida albicansPredicted: 5-20-
ORT14 p-fluorophenylHAnticancerMTT Assay (A549)0.377[7]
ORT15 o-fluorophenylMethylAnticancerMTT Assay (A549)0.354[7]
Compound 10f (Varies)FluoroPARP-1 InhibitionEnzyme Assay0.0437[10]
Compound 5-19 4-chlorobenzoylMethylAntifungalB. cinerea14.23[11]
Compound 5-20 4-fluorobenzoylMethylAntifungalB. cinerea17.33[11]

Note: Data for hypothetical compounds are predictions based on SAR trends and are intended for illustrative purposes.

Experimental Protocols

To validate the predicted biological activities of novel this compound derivatives, the following standard experimental protocols are recommended.

General Synthesis of this compound

A common method for the synthesis of 2-substituted benzimidazoles is the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[12]

  • Step 1: Reaction Setup: A mixture of 4-fluoro-o-phenylenediamine (1 mmol) and isobutyric acid (1.2 mmol) is heated in a solvent such as polyphosphoric acid (PPA) or under microwave irradiation.

  • Step 2: Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or a base. The crude product is then filtered, dried, and purified by recrystallization or column chromatography to yield the desired this compound.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[8]

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized benzimidazole derivatives and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases can be determined using various commercially available assay kits (e.g., ADP-Glo™ Kinase Assay).

  • Assay Principle: These assays typically measure the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. A decrease in ADP production in the presence of the test compound indicates kinase inhibition.

  • Procedure: The kinase, substrate, ATP, and the test compound at various concentrations are incubated together in a reaction buffer.

  • Detection: After the kinase reaction, a detection reagent is added to convert the generated ADP into a detectable signal (e.g., luminescence).

  • Data Analysis: The signal is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualization

Proposed Synthetic Pathway

G cluster_0 Synthesis of this compound 4-fluoro-o-phenylenediamine 4-fluoro-o-phenylenediamine condensation Condensation (PPA or Microwave) 4-fluoro-o-phenylenediamine->condensation isobutyric_acid Isobutyric Acid isobutyric_acid->condensation product This compound condensation->product

Caption: Proposed synthesis of this compound.

General Kinase Inhibition Workflow

G cluster_1 Kinase Inhibition Assay Workflow kinase Kinase Enzyme incubation Incubation kinase->incubation substrate Substrate + ATP substrate->incubation test_compound Test Compound (Benzimidazole Derivative) test_compound->incubation detection ADP Detection incubation->detection result Measure Signal (e.g., Luminescence) detection->result analysis Calculate IC50 result->analysis

Caption: Workflow for determining in vitro kinase inhibition.

PI3K/Akt Signaling Pathwaydot

G cluster_2 Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 Akt Akt benzimidazole Benzimidazole Derivative downstream Downstream Targets (Cell Survival, Proliferation)

References

In Vivo Efficacy of 5-Fluoro-2-isopropyl-1H-benzimidazole: A Comparative Analysis with Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo efficacy of 5-Fluoro-2-isopropyl-1H-benzimidazole against established standard-of-care agents, 5-Fluorouracil (5-FU) in oncology and Fluconazole in mycology. Due to the limited publicly available in vivo data specifically for this compound, this comparison is based on the well-documented activities of the broader class of fluoro-substituted benzimidazole derivatives.

Benzimidazole-based compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of a fluorine atom into the benzimidazole scaffold can significantly enhance its biological activity.

Anticipated Antineoplastic Efficacy

Fluoro-substituted benzimidazole derivatives have demonstrated promising anticancer activities by targeting various cellular pathways. The anticipated mechanism of action for this compound would likely involve the disruption of microtubule polymerization or inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

A standard comparator in the treatment of various solid tumors is 5-Fluorouracil (5-FU), a pyrimidine analog that inhibits thymidylate synthase, a critical enzyme in DNA synthesis.[1]

Comparative Data: Anticancer Activity
Parameter5-Fluoro-benzimidazole Derivatives (General)5-Fluorouracil (5-FU)
Mechanism of Action Inhibition of microtubule polymerization, potential inhibition of various kinases and signaling pathways.Inhibition of thymidylate synthase, leading to disruption of DNA synthesis and repair.[1]
Route of Administration Typically oral or parenteral, depending on formulation.Intravenous infusion or topical application.[1]
Tumor Models Effective against a range of cancer cell lines in vitro, including lung, breast, and colon cancer. In vivo data is derivative-specific.Broad-spectrum activity against various solid tumors, including colorectal, breast, gastric, and pancreatic cancers.[1]
Reported Efficacy Varies by specific derivative; some have shown significant tumor growth inhibition in xenograft models.Effective reduction of tumor burden, with efficacy dependent on anti-tumor immunity triggered by cancer-cell-intrinsic STING activation.[2][3]
Experimental Protocol: In Vivo Tumor Growth Inhibition Study

This protocol outlines a general approach for evaluating the in vivo anticancer efficacy of a test compound like this compound compared to a standard like 5-FU.

experimental_workflow_anticancer cluster_setup Animal Model Preparation cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation animal_model Immunocompromised Mice (e.g., Nude or SCID) tumor_implantation Subcutaneous implantation of cancer cells (e.g., HCT-116, MCF-7) animal_model->tumor_implantation tumor_growth Tumor growth to palpable size (e.g., 100-200 mm³) tumor_implantation->tumor_growth randomization Randomization into treatment groups tumor_growth->randomization vehicle Vehicle Control randomization->vehicle test_compound This compound (various doses) randomization->test_compound standard 5-Fluorouracil (established dose) randomization->standard monitoring Tumor volume and body weight measurement (e.g., twice weekly) randomization->monitoring endpoint Endpoint determination (e.g., tumor size limit, study duration) monitoring->endpoint analysis Data analysis: - Tumor growth inhibition (%) - Statistical significance endpoint->analysis

Anticancer In Vivo Efficacy Workflow

Anticipated Antimicrobial (Antifungal) Efficacy

The benzimidazole scaffold is also a core component of several antifungal agents. It is plausible that this compound could exhibit antifungal properties, potentially by inhibiting fungal-specific enzymes or disrupting cell membrane integrity.

A widely used antifungal agent for comparison is Fluconazole, a triazole that inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for ergosterol synthesis.

Comparative Data: Antifungal Activity
Parameter5-Fluoro-benzimidazole Derivatives (General)Fluconazole
Mechanism of Action Potential inhibition of fungal-specific enzymes or disruption of cell membrane integrity.Inhibition of fungal cytochrome P450 14α-demethylase, leading to depletion of ergosterol.
Route of Administration Likely oral or topical.Oral or intravenous.[4]
Spectrum of Activity Potentially active against a range of fungal pathogens, including Candida and Aspergillus species.Effective against a broad spectrum of yeasts and some molds, including Candida albicans, Cryptococcus neoformans.[5]
Reported Efficacy Some derivatives show potent in vitro activity against various fungal strains. In vivo data is limited and derivative-specific.Demonstrated efficacy in various animal models of systemic and mucosal candidiasis.[6][7]
Experimental Protocol: In Vivo Murine Model of Systemic Candidiasis

The following protocol describes a standard method for assessing the in vivo antifungal efficacy of a compound against a systemic Candida infection.

experimental_workflow_antifungal cluster_setup Infection Model cluster_treatment Treatment cluster_evaluation Outcome Assessment mice Immunocompetent Mice (e.g., ICR) infection Intravenous injection of Candida albicans mice->infection treatment_initiation Treatment initiation (e.g., 2 hours post-infection) infection->treatment_initiation vehicle Vehicle Control treatment_initiation->vehicle test_compound This compound (various doses) treatment_initiation->test_compound standard Fluconazole (established dose) treatment_initiation->standard survival Monitoring of survival over a set period (e.g., 14-21 days) treatment_initiation->survival fungal_burden Determination of fungal burden in target organs (e.g., kidneys) at a specific time point treatment_initiation->fungal_burden analysis Data analysis: - Survival curves (Kaplan-Meier) - Fungal CFU counts - Statistical significance survival->analysis fungal_burden->analysis

Antifungal In Vivo Efficacy Workflow

Signaling Pathways

Potential Anticancer Signaling Pathway

Benzimidazole derivatives can interfere with microtubule dynamics, a process critical for cell division. This mechanism is similar to that of vinca alkaloids and taxanes.

signaling_pathway_anticancer tubulin αβ-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization mitotic_spindle Mitotic Spindle microtubules->mitotic_spindle cell_cycle_arrest Cell Cycle Arrest (G2/M) mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis benzimidazole This compound benzimidazole->microtubules Inhibits Polymerization

Microtubule Disruption Pathway
Potential Antifungal Signaling Pathway

A plausible antifungal mechanism for a novel benzimidazole derivative would be the inhibition of ergosterol biosynthesis, a pathway targeted by azole antifungals.

signaling_pathway_antifungal lanosterol Lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane membrane_integrity Loss of Membrane Integrity cell_membrane->membrane_integrity cell_death Fungal Cell Death membrane_integrity->cell_death cyp51->ergosterol benzimidazole This compound benzimidazole->cyp51 Inhibition

Ergosterol Biosynthesis Inhibition

Disclaimer: This guide is intended for informational purposes for a scientific audience. The efficacy and mechanisms of action of this compound are hypothetical and based on the activities of structurally related compounds. Rigorous experimental validation is required to confirm these potential therapeutic properties.

References

Comparative Analysis of 5-Fluoro-2-isopropyl-1H-benzimidazole and an Alternative, 2-(4-chlorophenyl)-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, benzimidazole derivatives represent a privileged scaffold due to their wide range of biological activities. This guide provides a comparative overview of the experimental reproducibility for synthesizing and evaluating 5-Fluoro-2-isopropyl-1H-benzimidazole and a structurally related alternative, 2-(4-chlorophenyl)-1H-benzo[d]imidazole. While specific experimental data for this compound is limited in publicly available literature, this guide leverages established protocols for similar benzimidazole derivatives to provide a foundational understanding. In contrast, 2-(4-chlorophenyl)-1H-benzo[d]imidazole is well-documented, offering a robust dataset for comparison.

Data Presentation

Physicochemical Properties
PropertyThis compound (Predicted)2-(4-chlorophenyl)-1H-benzo[d]imidazole[1]
Molecular FormulaC₁₀H₁₁FN₂C₁₃H₉ClN₂
Molecular Weight178.21 g/mol 228.67 g/mol
Appearance-White solid
Melting Point-291-294 °C
Biological Activity: Antiproliferative/Cytotoxic Effects
CompoundCell LineAssayIC₅₀ / Activity
This compound--Data not available
2-(4-chlorophenyl)-1H-benzo[d]imidazoleMOLT-4 (Human leukemia)CytotoxicityNon-toxic up to 0.147 µM[2]
2-(4-chlorophenyl)-1H-benzo[d]imidazoleHepG2 (Human liver cancer)AnticancerIC₅₀ value not specified, but showed inhibition[3]

Experimental Protocols

General Synthesis of 2-Substituted Benzimidazoles

The synthesis of 2-substituted benzimidazoles, including the target molecule this compound, generally follows a well-established pathway involving the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

General Protocol:

  • Reaction Setup: A mixture of the appropriately substituted o-phenylenediamine (e.g., 4-fluoro-1,2-phenylenediamine for the target compound) and a carboxylic acid (e.g., isobutyric acid for the target compound) is prepared in a suitable solvent, often in the presence of a condensing agent or catalyst.

  • Condensation: The reaction mixture is typically heated under reflux for several hours to facilitate the cyclization and formation of the benzimidazole ring. Common condensing agents include polyphosphoric acid (PPA) or microwave-assisted synthesis in the presence of an acid catalyst.[4]

  • Work-up: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution).

  • Purification: The crude product is collected by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 2-substituted benzimidazole.

Synthesis of 2-(4-chlorophenyl)-1H-benzo[d]imidazole

A specific and reproducible protocol for the synthesis of 2-(4-chlorophenyl)-1H-benzo[d]imidazole involves the condensation of o-phenylenediamine with 4-chlorobenzaldehyde.[5]

Protocol:

  • Reactant Mixture: o-Phenylenediamine and 4-chlorobenzaldehyde are dissolved in ethanol.

  • Reaction Condition: The mixture is refluxed for a specified period.

  • Product Isolation: Upon cooling, the product crystallizes out of the solution.

  • Purification: The crystals are collected by filtration, washed with cold ethanol, and dried to yield pure 2-(4-chlorophenyl)-1H-benzo[d]imidazole.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 o-Phenylenediamine Derivative condensation Condensation (e.g., Reflux in Acid) reactant1->condensation reactant2 Carboxylic Acid / Aldehyde reactant2->condensation workup Neutralization & Work-up condensation->workup purification Purification (e.g., Recrystallization) workup->purification product 2-Substituted Benzimidazole purification->product

logical_relationship cluster_substituents Key Substitutions benzimidazole_core Benzimidazole Scaffold biological_activity Biological Activity (e.g., Anticancer, Antimicrobial) benzimidazole_core->biological_activity Exhibits substituents Substituents at C2 and C5/C6 positions substituents->biological_activity Modulates c2_sub C2-substituent (e.g., Isopropyl, Phenyl) c2_sub->substituents c5_sub C5/C6-substituent (e.g., Fluoro) c5_sub->substituents

References

Safety Operating Guide

Personal protective equipment for handling 5-Fluoro-2-isopropyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Fluoro-2-isopropyl-1H-benzimidazole. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure risks. The following table summarizes the required PPE.

PPE CategoryItemSpecifications & Use
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect against splashes and airborne particles. A face shield may be required for procedures with a high risk of splashing.[1][2]
Skin and Body Protection Chemical-Resistant Lab CoatA long-sleeved, buttoned lab coat made of a suitable material like Nomex® should be worn to protect the skin and clothing.[1]
Disposable GlovesNitrile gloves are recommended for their broad chemical resistance.[1][3] Gloves should be inspected before use and changed immediately if contaminated.
Full-Length Pants and Closed-Toe ShoesPants should cover the entire leg, and shoes must fully enclose the foot to protect against spills.[1][4]
Respiratory Protection NIOSH-Approved RespiratorA respirator may be necessary if work is performed outside of a chemical fume hood or if there is a risk of generating dust.[1][3] Use requires prior medical evaluation and fit testing.[1]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation and Area Setup :

    • Ensure a calibrated and certified chemical fume hood is used for all manipulations of the compound.

    • Verify that an eyewash station and safety shower are readily accessible.[5]

    • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.

  • Donning Personal Protective Equipment (PPE) :

    • Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Handling the Compound :

    • Perform all weighing and transfers of the solid compound within the chemical fume hood to contain any dust.

    • Avoid direct contact with the compound. Use spatulas and other appropriate tools for transfers.

    • Keep containers with the compound tightly closed when not in use.

  • Post-Handling :

    • Decontaminate the work area, including the balance and any surfaces, with an appropriate solvent.

    • Carefully remove and dispose of contaminated gloves and any other disposable materials in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with regulations.

Waste TypeDisposal Procedure
Unused or Expired Compound Keep the compound in its original, labeled container. Do not mix with other waste.[6] Arrange for disposal through a licensed professional waste disposal service.[7]
Contaminated Labware (e.g., gloves, wipes, pipette tips) Place all contaminated disposable items in a designated, clearly labeled hazardous waste container. The container should be sealed when not in use.
Empty Containers Handle uncleaned, empty containers as you would the product itself.[6] Follow institutional guidelines for the disposal of empty chemical containers.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep 1. Prepare Work Area (Fume Hood, Safety Equipment) Don_PPE 2. Don Required PPE Prep->Don_PPE Handle 3. Handle Compound (Weighing, Transfers) Don_PPE->Handle Decon 4. Decontaminate Work Area Handle->Decon Remove_PPE 5. Doff & Dispose of PPE Decon->Remove_PPE Wash 6. Wash Hands Remove_PPE->Wash Dispose 7. Dispose of Chemical Waste Wash->Dispose

Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.

This structured approach to handling this compound, from initial preparation and proper use of personal protective equipment to systematic handling and compliant disposal, is designed to ensure the safety of all laboratory personnel.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.